Product packaging for PHM-27 (human)(Cat. No.:CAS No. 87403-73-4)

PHM-27 (human)

Cat. No.: B3179295
CAS No.: 87403-73-4
M. Wt: 2985.4 g/mol
InChI Key: YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A 27-amino acid peptide with histidine at the N-terminal and isoleucine amide at the C-terminal. The exact amino acid composition of the peptide is species dependent. The peptide is secreted in the intestine, but is found in the nervous system, many organs, and in the majority of peripheral tissues. It has a wide range of biological actions, affecting the cardiovascular, gastrointestinal, respiratory, and central nervous systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C135H214N34O40S B3179295 PHM-27 (human) CAS No. 87403-73-4

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H214N34O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2985.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of PHM-27 in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Peptide Histidine-Methionine-27 (PHM-27), its Interaction with the Human Calcitonin Receptor, and its Role in Insulin Secretion.

Abstract

Peptide Histidine-Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin superfamily. Co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor, PHM-27 has been identified as a potent agonist at the human calcitonin receptor (hCTR). This interaction initiates a canonical G-protein coupled receptor (GPCR) signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Beyond its effects on the calcitonin receptor, PHM-27 plays a significant role in metabolic regulation, notably by enhancing glucose-induced insulin secretion from pancreatic β-cells, a process also mediated by cAMP-dependent pathways. This technical guide provides a comprehensive overview of the function of PHM-27 in humans, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its physiological roles.

Introduction

PHM-27 is a biologically active peptide derived from the prepro-vasoactive intestinal peptide gene. While it shares structural homology with VIP and other members of the glucagon-secretin family, a key distinguishing feature of PHM-27 is its potent agonistic activity at the human calcitonin receptor (hCTR), a function not prominently shared by VIP.[1] This discovery has positioned PHM-27 as a molecule of interest for researchers in endocrinology, pharmacology, and drug development. This guide will delve into the technical details of PHM-27's function, presenting quantitative data, experimental protocols, and visual representations of its signaling pathways.

Interaction with the Human Calcitonin Receptor (hCTR)

The primary and most well-characterized function of PHM-27 is its role as a potent agonist for the hCTR, a class B GPCR. This interaction has been demonstrated through various functional and binding assays.

Quantitative Data: Receptor Binding and Potency

The affinity and potency of PHM-27 and other relevant ligands at the human calcitonin receptor are summarized in the table below. This data is crucial for comparing the relative activity of these peptides and for designing further experimental studies.

LigandParameterValueCell Line/SystemReference
PHM-27 Potency (EC50)11 nMCells expressing hCTR[1]
Human CalcitoninKd~4.6 nMHuman ovarian small cell carcinoma line (BIN-67)[2]
Salmon Calcitonin (8-32)Ki7.2 nMHuman breast carcinoma MCF-7 cells[3]
Signaling Pathway

Upon binding to the hCTR, PHM-27 induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

PHM27_hCTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PHM27 PHM-27 hCTR hCTR PHM27->hCTR Gs Gs Protein hCTR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activation PKA_active PKA (active) PKA->PKA_active Target Downstream Targets PKA_active->Target Phosphorylation Response Cellular Response Target->Response

Figure 1: PHM-27 signaling pathway via the human calcitonin receptor (hCTR).

Role in Insulin Secretion

Transgenic mice expressing the human VIP/PHM-27 gene have been shown to exhibit enhanced glucose-induced insulin secretion. This suggests a physiological role for PHM-27 in the regulation of glucose homeostasis.

Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, the binding of PHM-27 to its receptor (presumed to be the calcitonin receptor, although this requires further specific confirmation in this cell type) also leads to an increase in intracellular cAMP. This rise in cAMP potentiates glucose-stimulated insulin secretion. The mechanism involves both PKA-dependent and PKA-independent (via Epac2A) pathways. These pathways converge to enhance the exocytosis of insulin-containing granules. The cAMP signaling synergizes with the primary glucose-sensing pathway, which involves ATP production, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and calcium influx.

PHM27_Insulin_Secretion cluster_membrane β-Cell Plasma Membrane cluster_cytosol β-Cell Cytosol PHM27 PHM-27 Receptor GPCR (e.g., hCTR) PHM27->Receptor AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP↑ AC->cAMP Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Metabolism Glucose Metabolism GLUT->Metabolism ATP ATP↑ Metabolism->ATP Exocytosis Insulin Granule Exocytosis ATP->Exocytosis Primary Stimulus PKA PKA cAMP->PKA Epac2A Epac2A cAMP->Epac2A PKA->Exocytosis Potentiation Epac2A->Exocytosis Potentiation Insulin Insulin Secretion Exocytosis->Insulin

Figure 2: Potentiation of glucose-induced insulin secretion by PHM-27 in pancreatic β-cells.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the function of PHM-27.

Receptor Selection and Amplification Technology (R-SAT)

This cell-based functional assay was instrumental in the initial identification of PHM-27 as an agonist for the hCTR.[1] R-SAT is a high-throughput screening method where a receptor stimulus is translated into a measurable cellular response, often cell growth, over several days.

Principle: R-SAT is based on the principle of genetic selection. Cells that express a receptor for an agonist ligand are selected and amplified relative to cells that do not. In its application for orphan GPCRs, a library of receptors is transiently transfected into cultured cells. These cells are then exposed to a library of potential ligands. Agonist binding to a specific receptor can induce a signaling cascade that leads to cellular proliferation. This results in the selective growth of cells expressing the activated receptor, which can then be identified.

General Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., NIH-3T3) is cultured. A library of plasmids, each encoding a different orphan GPCR, is transiently transfected into the cells.

  • Ligand Addition: The transfected cells are plated and exposed to a library of peptides or other small molecules.

  • Incubation and Selection: The cells are incubated for several days. Cells expressing a receptor that is activated by a ligand in the library will proliferate, while other cells will remain quiescent.

  • Assay Readout: The extent of cell proliferation is measured. This can be done using various methods, such as staining with a dye that binds to DNA (e.g., crystal violet) and measuring the absorbance, or by using reporter genes that are linked to cell growth.

  • Hit Identification: Wells showing significant cell growth indicate a "hit" – a potential interaction between a ligand and a receptor. The specific receptor and ligand are then identified for further characterization.

RSAT_Workflow start Start transfect Transiently transfect cells with a library of orphan GPCRs start->transfect plate Plate transfected cells transfect->plate add_ligands Add library of potential ligands plate->add_ligands incubate Incubate for several days add_ligands->incubate prolif Agonist-receptor binding induces cell proliferation incubate->prolif measure Measure cell growth (e.g., crystal violet staining) prolif->measure identify Identify 'hit' wells with significant growth measure->identify characterize Characterize specific receptor-ligand interaction identify->characterize end End characterize->end

Figure 3: General workflow for the Receptor Selection and Amplification Technology (R-SAT) assay.
Cyclic AMP (cAMP) Assays

These assays are used to confirm the activation of the Gs-adenylyl cyclase pathway following receptor stimulation by PHM-27.

Principle: cAMP assays measure the intracellular concentration of cAMP. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a competitive immunoassay. In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The binding of the tracer to the antibody generates a FRET (Förster Resonance Energy Transfer) signal. An increase in intracellular cAMP leads to a decrease in the FRET signal.

General Protocol:

  • Cell Culture and Stimulation: Cells expressing the hCTR are cultured in microtiter plates. The cells are then stimulated with varying concentrations of PHM-27 or other ligands for a defined period.

  • Cell Lysis and Reagent Addition: A lysis buffer is added to release intracellular cAMP. Subsequently, the HTRF reagents (a cAMP-d2 tracer and an anti-cAMP antibody labeled with a cryptate) are added.

  • Incubation: The plate is incubated at room temperature to allow the competitive binding reaction to reach equilibrium.

  • Signal Detection: The fluorescence is read on a compatible plate reader at two different wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: The ratio of the two fluorescence signals is calculated, and a standard curve is used to determine the concentration of cAMP in each sample. Dose-response curves are then generated to determine the EC50 values for the ligands.

Radioligand Competition Binding Assays

These assays are used to determine the binding affinity (Ki) of unlabeled ligands, such as PHM-27, to the hCTR by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a radiolabeled ligand (e.g., [125I]calcitonin) is incubated with cell membranes expressing the hCTR in the presence of increasing concentrations of an unlabeled competitor ligand (e.g., PHM-27). The amount of radiolabeled ligand bound to the receptor is then measured. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the hCTR.

  • Binding Reaction: The cell membranes are incubated in a buffer containing a fixed concentration of the radiolabeled ligand (e.g., [125I]calcitonin) and varying concentrations of the unlabeled competitor ligand (PHM-27, human calcitonin, or salmon calcitonin (8-32)).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. Non-linear regression analysis is used to determine the IC50 value, from which the Ki value is calculated.

Conclusion

PHM-27 is a multifaceted peptide hormone with a significant and potent agonistic effect on the human calcitonin receptor, leading to the activation of the cAMP signaling pathway. This interaction underscores a potential physiological role for PHM-27 in processes regulated by the calcitonin receptor. Furthermore, its ability to enhance glucose-induced insulin secretion highlights its importance in metabolic regulation and suggests it as a potential area of interest for the development of novel therapeutics for metabolic disorders. The experimental methodologies detailed in this guide provide a framework for the continued investigation of PHM-27 and other novel peptide-receptor interactions, paving the way for a deeper understanding of human physiology and the identification of new drug targets.

References

The Discovery and Origin of Human PHM-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide with significant biological activities. We delve into the seminal experiments that led to its identification, detailing the molecular biology techniques employed. Furthermore, this guide outlines the genetic origin of PHM-27, its precursor peptide, and its relationship to Vasoactive Intestinal Peptide (VIP). Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this important peptide hormone.

Introduction

PHM-27, also known as Peptide Histidine Methioninamide, is a neuropeptide that belongs to the glucagon/secretin superfamily. Its discovery was a direct result of the application of molecular cloning techniques to elucidate the precursor for Vasoactive Intestinal Peptide (VIP). Initial studies on a similar peptide isolated from porcine intestine, named PHI-27 (Peptide Histidine Isoleucine), paved the way for the identification of its human counterpart.[1] PHM-27 is the human analogue of porcine PHI-27, differing by two amino acids.[2] This guide will provide a detailed account of the scientific journey to uncover PHM-27, from the initial hypothesis to the characterization of its genetic origin and biological function.

The Discovery of PHM-27: Unraveling the Precursor

The discovery of human PHM-27 was not a direct isolation of the peptide itself, but rather a deduction from the nucleotide sequence of the messenger RNA (mRNA) encoding the precursor protein for VIP.[3][4] This precursor is known as prepro-VIP. The key experimental steps involved the creation and screening of a complementary DNA (cDNA) library from a human neuroblastoma cell line, which was known to produce VIP.[5][6]

Experimental Protocol: cDNA Library Construction and Screening

The following protocol is a synthesized representation of the standard methodologies used in the early 1980s for the construction and screening of cDNA libraries, as referenced in the literature describing the discovery of the VIP precursor.[7]

Objective: To isolate the cDNA clone containing the coding sequence for the human prepro-VIP.

Materials:

  • Human neuroblastoma cell line (e.g., NB-OK-1)

  • Guanidinium thiocyanate

  • Oligo(dT)-cellulose

  • Reverse transcriptase

  • DNA Polymerase I

  • S1 nuclease

  • EcoRI methylase

  • EcoRI linkers

  • T4 DNA ligase

  • Lambda phage vector (e.g., λgt10)

  • E. coli host strain

  • Nitrocellulose filters

  • Synthetic oligodeoxynucleotide probes (radiolabeled)

Procedure:

  • RNA Isolation: Total RNA was extracted from the human neuroblastoma cell line using the guanidinium thiocyanate method to inhibit ribonuclease activity.

  • mRNA Purification: Polyadenylated mRNA was isolated from the total RNA by affinity chromatography on an oligo(dT)-cellulose column.

  • First-Strand cDNA Synthesis: The purified mRNA served as a template for the synthesis of the first strand of cDNA using reverse transcriptase and an oligo(dT) primer.

  • Second-Strand cDNA Synthesis: The second strand of the cDNA was synthesized using DNA Polymerase I. The hairpin loop formed at the 3' end of the first strand by reverse transcriptase acted as a primer.

  • Hairpin Loop Cleavage: The single-stranded hairpin loop was cleaved using S1 nuclease to generate a double-stranded cDNA molecule.

  • Protection of Internal EcoRI Sites: The double-stranded cDNA was treated with EcoRI methylase to protect any internal EcoRI recognition sites from subsequent digestion.

  • Ligation of EcoRI Linkers: Synthetic EcoRI linkers were ligated to the blunt ends of the cDNA using T4 DNA ligase.

  • EcoRI Digestion: The cDNA was then digested with the EcoRI restriction enzyme to create cohesive ends.

  • Ligation into Phage Vector: The cDNA was ligated into the EcoRI site of a lambda phage vector, such as λgt10.

  • In Vitro Packaging and Transfection: The recombinant phage DNA was packaged into phage particles in vitro and used to transfect an appropriate E. coli host strain.

  • Library Screening:

    • The resulting phage plaques were lifted onto nitrocellulose filters.

    • The filters were hybridized with radiolabeled synthetic oligodeoxynucleotide probes. These probes were designed based on the known amino acid sequence of VIP.

    • Positive plaques, indicating the presence of the prepro-VIP cDNA, were identified by autoradiography.

  • Plaque Purification and DNA Isolation: Positive plaques were isolated and purified, and the recombinant phage DNA was extracted. The cDNA insert was then subcloned into a plasmid vector for sequencing.

Experimental Protocol: Nucleotide Sequencing

The nucleotide sequence of the isolated prepro-VIP cDNA was determined using a combination of the Maxam-Gilbert chemical sequencing method and the Sanger dideoxy chain termination method.[3][7]

Objective: To determine the nucleotide sequence of the prepro-VIP cDNA.

Procedure (Sanger Method Principle):

  • Template Preparation: The purified plasmid DNA containing the cDNA insert was denatured to produce single-stranded DNA.

  • Sequencing Reaction: The single-stranded DNA was used as a template in four separate enzymatic reactions. Each reaction contained:

    • A short, radiolabeled primer that anneals to the vector sequence adjacent to the cDNA insert.

    • DNA polymerase.

    • All four deoxynucleoside triphosphates (dNTPs).

    • A small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), with each of the four reactions containing a different ddNTP (ddATP, ddGTP, ddCTP, or ddTTP).

  • Chain Termination: The incorporation of a ddNTP terminates the elongation of the DNA strand. This results in a series of radiolabeled DNA fragments of different lengths, with the last nucleotide being the specific ddNTP used in that reaction.

  • Gel Electrophoresis and Autoradiography: The fragments from the four reactions were separated by size using polyacrylamide gel electrophoresis. The sequence of the DNA was then read directly from the resulting autoradiogram.

By analyzing the complete nucleotide sequence of the prepro-VIP mRNA, researchers discovered an open reading frame that encoded not only VIP but also a novel 27-amino acid peptide, which they named PHM-27.[3][4]

The Genetic Origin of PHM-27

PHM-27 originates from the same gene as VIP, the VIP gene. This gene is located on human chromosome 6q25.2.[7][8] The VIP gene is composed of seven exons and six introns.[2][9] The coding sequences for PHM-27 and VIP are located on two distinct and adjacent exons: exon IV for PHM-27 and exon V for VIP.[2][5][8][10]

The precursor protein, prepro-VIP, is a 170-amino acid polypeptide.[8] Post-translational processing of this precursor by prohormone convertases leads to the generation of several peptides, including PHM-27 and VIP.[8]

Quantitative Data

The following tables summarize the key quantitative data for human PHM-27.

Table 1: Physicochemical Properties of Human PHM-27

PropertyValueReference
Number of Amino Acids27[2]
Molecular Weight2985.44 Da[11]
Amino Acid SequenceHADGVFTSDFSKLLGQLSAKKYLESLM-NH2[2][11]

Table 2: Amino Acid Sequence Comparison of Human PHM-27 and Porcine PHI-27

PositionHuman PHM-27Porcine PHI-27
1HisHis
2AlaAla
3AspAsp
4GlyGly
5ValVal
6PhePhe
7ThrThr
8SerSer
9AspAsp
10PhePhe
11SerSer
12Lys Arg
13LeuLeu
14LeuLeu
15GlyGly
16GlnGln
17LeuLeu
18SerSer
19AlaAla
20LysLys
21LysLys
22TyrTyr
23LeuLeu
24GluGlu
25SerSer
26LeuLeu
27Met Ile
Differences are highlighted in bold.[2]

Table 3: Tissue Concentration of PHM-27

TissueConcentrationReference
Human Hypothalamus19.3 ± 6.2 pmol/hypothalamus

Experimental Protocol: Radioimmunoassay (RIA) for PHM-27 Quantification

The quantification of PHM-27 in biological samples is typically performed using a competitive radioimmunoassay (RIA). The following is a general protocol for a peptide RIA.

Objective: To measure the concentration of PHM-27 in a biological sample.

Materials:

  • Specific antibody against PHM-27

  • Radiolabeled PHM-27 (e.g., ¹²⁵I-PHM-27)

  • PHM-27 standards of known concentrations

  • Biological sample (e.g., plasma, tissue extract)

  • Assay buffer

  • Secondary antibody (precipitating antibody)

  • Gamma counter

Procedure:

  • Preparation of Reagents:

    • Prepare a standard curve by serially diluting the PHM-27 standard to a range of known concentrations.

    • Dilute the primary antibody and the radiolabeled PHM-27 in assay buffer.

  • Assay Setup:

    • In a series of tubes, add a fixed amount of the primary antibody.

    • To the standard tubes, add the different concentrations of the PHM-27 standard.

    • To the sample tubes, add the biological samples.

  • Competitive Binding:

    • Add a fixed amount of radiolabeled PHM-27 to all tubes (except for the total counts tube).

    • Incubate the mixture to allow for competitive binding of the labeled and unlabeled PHM-27 to the primary antibody.

  • Separation of Bound and Free Antigen:

    • Add a secondary antibody that binds to the primary antibody, causing the antigen-antibody complexes to precipitate.

    • Centrifuge the tubes to pellet the precipitated complexes.

  • Measurement of Radioactivity:

    • Carefully decant the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Plot the radioactivity of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of PHM-27 in the biological samples by interpolating their radioactivity values on the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_rna RNA Processing cluster_cdna cDNA Synthesis & Cloning cluster_screening Library Screening & Analysis cluster_discovery Discovery rna_isolation 1. RNA Isolation (Human Neuroblastoma Cells) mrna_purification 2. mRNA Purification (Oligo(dT) Chromatography) rna_isolation->mrna_purification first_strand 3. First-Strand cDNA Synthesis (Reverse Transcriptase) mrna_purification->first_strand second_strand 4. Second-Strand cDNA Synthesis (DNA Polymerase I) first_strand->second_strand cloning 5. Ligation into Phage Vector second_strand->cloning library_screening 6. cDNA Library Screening (Radiolabeled Probes) cloning->library_screening sequencing 7. Nucleotide Sequencing (Sanger Method) library_screening->sequencing phm27_discovery 8. Identification of PHM-27 (from prepro-VIP sequence) sequencing->phm27_discovery

Caption: Experimental workflow for the discovery of human PHM-27.

Signaling Pathway

signaling_pathway phm27 PHM-27 ctr Calcitonin Receptor (hCTr) phm27->ctr Binds g_protein Gs Protein ctr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., gene expression, ion channel regulation) pka->cellular_response Phosphorylates substrates

Caption: PHM-27 signaling through the calcitonin receptor.

Conclusion

The discovery of human PHM-27 is a testament to the power of molecular biology in uncovering novel bioactive peptides. Its origin from the same precursor as VIP highlights the efficiency of the genome in generating functional diversity from a single gene. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of peptide pharmacology and drug development. The elucidation of its signaling pathway through the calcitonin receptor opens up avenues for investigating its physiological roles and therapeutic potential. Further research into the diverse functions of PHM-27 is warranted to fully understand its importance in human health and disease.

References

An In-depth Technical Guide to Human PHM-27: Amino Acid Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human peptide hormone PHM-27, including its amino acid sequence, predicted structure, and its role as a potent agonist of the human calcitonin receptor. Detailed experimental protocols for studying its activity are also presented.

Amino Acid Sequence and Physicochemical Properties of Human PHM-27

Human PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide hormone. It is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP). The primary sequence of human PHM-27 is as follows:

His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂

The C-terminal methionine residue is amidated, a common post-translational modification for many bioactive peptides that often contributes to their stability and receptor binding affinity.

PropertyValue
Molecular Formula C₁₃₅H₂₁₄N₃₄O₄₀S
Molecular Weight 2985.44 Da
Full Name Peptide Histidine Methionine-27
Origin Prepro-Vasoactive Intestinal Peptide (prepro-VIP)

Predicted Structure of Human PHM-27

Currently, no experimentally determined three-dimensional structure of human PHM-27 is available in the Protein Data Bank (PDB). However, computational modeling can provide valuable insights into its potential conformation. Tools such as AlphaFold and PEP-FOLD are state-of-the-art methods for predicting protein and peptide structures from their amino acid sequences.

A predicted structure of human PHM-27 suggests a predominantly alpha-helical conformation, which is a common structural motif for peptide hormones that bind to G-protein coupled receptors. This helical structure is thought to be important for its interaction with the calcitonin receptor.

Signaling Pathway of Human PHM-27

PHM-27 is a potent agonist of the human calcitonin receptor (CTR), a member of the Class B G-protein coupled receptor (GPCR) family. Upon binding to the CTR, PHM-27 initiates a downstream signaling cascade primarily through the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response. The CTR can also couple to the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

The following diagram illustrates the signaling pathway of PHM-27 upon binding to the calcitonin receptor.

PHM27_Signaling_Pathway PHM-27 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR Calcitonin Receptor (CTR) PHM27->CTR Binds Gs Gs Protein CTR->Gs Activates Gq Gq Protein CTR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes CellularResponse1 Cellular Response Phosphorylation->CellularResponse1 Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC CellularResponse2 Cellular Response Ca_PKC->CellularResponse2 Radioligand_Binding_Workflow Radioligand Competition Binding Assay Workflow Start Start MembranePrep Prepare hCTR-expressing cell membranes Start->MembranePrep AssaySetup Set up 96-well plate: - Total Binding - Non-specific Binding - PHM-27 dilutions MembranePrep->AssaySetup AddReagents Add [125I]sCT and cell membranes AssaySetup->AddReagents Incubate Incubate at RT for 60-90 min AddReagents->Incubate FilterWash Filter and wash to separate bound and free radioligand Incubate->FilterWash Count Add scintillation fluid and count radioactivity FilterWash->Count Analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki Count->Analyze End End Analyze->End GSIS_Workflow Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow Start Start CultureCells Culture pancreatic beta-cells (e.g., MIN6) Start->CultureCells PreIncubate Pre-incubate cells in low glucose KRB buffer CultureCells->PreIncubate Stimulate Stimulate cells with: - Low glucose - High glucose - High glucose + PHM-27 PreIncubate->Stimulate CollectSupernatant Collect supernatant after 1-2 hours Stimulate->CollectSupernatant MeasureInsulin Measure insulin concentration using ELISA CollectSupernatant->MeasureInsulin Analyze Analyze data: - Normalize insulin secretion - Determine dose-response MeasureInsulin->Analyze End End Analyze->End

The Making of a Messenger: A Technical Guide to the Proteolytic Processing of Prepro-Vasoactive Intestinal Polypeptide to PHM-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular journey from the precursor protein, prepro-vasoactive intestinal polypeptide (prepro-VIP), to the bioactive peptide, Peptide Histidine Methionine-27 (PHM-27). This document provides a comprehensive overview of the enzymatic cascade, intermediate products, and key regulatory steps involved in this critical post-translational modification process. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of PHM-27, scientists developing novel therapeutics targeting this pathway, and professionals in drug development seeking to understand the biosynthesis of this important signaling molecule.

Introduction to Prepro-Vasoactive Intestinal Polypeptide and its Bioactive Products

Prepro-vasoactive intestinal polypeptide is a 170-amino acid precursor protein that gives rise to several biologically active peptides, including the well-characterized Vasoactive Intestinal Peptide (VIP) and PHM-27.[1] These peptides are members of the secretin/glucagon superfamily and play crucial roles in a wide array of physiological processes, including neurotransmission, smooth muscle relaxation, and hormone secretion. The human VIP gene, located on chromosome 6q25.2, is composed of seven exons, with the coding sequences for PHM-27 and VIP located on two separate, adjacent exons.[2][3] This genetic organization underscores the coordinated expression of these related peptides.

PHM-27, a 27-amino acid peptide, shares significant sequence homology with VIP and exhibits a range of biological activities. In humans, it is the counterpart to the porcine peptide histidine isoleucine (PHI).[1] The precise and regulated processing of prepro-VIP is essential for the generation of mature, functional PHM-27 and VIP.

The Proteolytic Processing Pathway of Prepro-VIP to PHM-27

The conversion of prepro-VIP to mature PHM-27 is a multi-step process that occurs within the secretory pathway of expressing cells. This intricate cascade involves a series of specific enzymatic cleavages.

Initial Cleavage and Formation of Pro-VIP

The journey begins with the removal of the N-terminal signal peptide from prepro-VIP by a signal peptidase in the endoplasmic reticulum. This initial cleavage event generates the 149-amino acid intermediate, pro-VIP .

Endoproteolytic Cleavage by Prohormone Convertases

Pro-VIP is then transported to the trans-Golgi network and secretory granules, where it undergoes further processing by prohormone convertases (PCs) , a family of subtilisin-like serine endoproteases. These enzymes recognize and cleave at specific single or paired basic amino acid residues (e.g., Arg-Arg, Lys-Arg). Within the pro-VIP sequence, cleavage by PCs liberates the PHM-27 precursor, which contains a C-terminal extension.

Exoproteolytic Trimming by Carboxypeptidases

Following the action of prohormone convertases, a carboxypeptidase B-like enzyme removes the C-terminal basic residues from the PHM-27 precursor. This trimming step is crucial for exposing the C-terminal glycine residue, a prerequisite for the final amidation step.

C-terminal Amidation by Peptidylglycine Alpha-Amidating Monooxygenase (PAM)

The final and critical step in the maturation of PHM-27 is the C-terminal amidation, catalyzed by the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . The PAM enzyme first hydroxylates the C-terminal glycine residue, which is then cleaved, resulting in the formation of a C-terminal amide group. This amidation is essential for the biological activity and stability of PHM-27.

Below is a diagram illustrating the sequential processing of prepro-VIP to yield mature PHM-27.

PreproVIP_Processing_to_PHM27 cluster_ER Endoplasmic Reticulum cluster_TGN trans-Golgi Network / Secretory Granules Prepro-VIP Prepro-VIP Pro-VIP Pro-VIP Prepro-VIP->Pro-VIP Signal Peptidase PHM-GKR PHM-Gly-Lys-Arg Pro-VIP->PHM-GKR Prohormone Convertases PHM-Gly PHM-Gly PHM-GKR->PHM-Gly Carboxypeptidase B-like Enzyme PHM-27 Mature PHM-27 PHM-Gly->PHM-27 PAM

Processing of prepro-VIP to mature PHM-27.

Quantitative Data on PHM-27 and VIP

The relative expression and processing of prepro-VIP can vary between different tissues and disease states, leading to different concentrations of PHM-27 and VIP. The following table summarizes available data on the concentrations of these peptides in human tissues.

TissuePHM-27 Concentration (pmol/g wet weight)VIP Concentration (pmol/g wet weight)VIP/PHM RatioReference
Penile Corpus Cavernosum42.0 +/- 7.554.4 +/- 15.31.5 +/- 0.4[1]
Penile Circumflex Veins9.6 +/- 2.628.0 +/- 7.73.1 +/- 0.4[1]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to study the processing of prepro-VIP and to quantify its products.

Radioimmunoassay (RIA) for PHM-27 Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as PHM-27, in biological samples.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled PHM-27 (tracer) competes with the unlabeled PHM-27 in the sample for a limited number of binding sites on a specific anti-PHM-27 antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled PHM-27 in the sample.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, standards with known concentrations of PHM-27, and the radiolabeled PHM-27 tracer.

  • Assay Setup: In assay tubes, add a fixed amount of anti-PHM-27 antibody, the radiolabeled tracer, and either the standard or the unknown sample.

  • Incubation: Incubate the mixture to allow the competitive binding to reach equilibrium.

  • Separation: Separate the antibody-bound tracer from the free tracer. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of PHM-27 in the unknown samples by interpolating their radioactivity values on the standard curve.

The following diagram outlines the workflow for a competitive radioimmunoassay.

RIA_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Standards Prepare PHM-27 Standards Incubation Incubate Standards/Samples with Antibody and Tracer Standards->Incubation Samples Prepare Samples Samples->Incubation Tracer Prepare Radiolabeled PHM-27 Tracer->Incubation Antibody Prepare Anti-PHM-27 Antibody Antibody->Incubation Separation Separate Bound and Free Tracer Incubation->Separation Counting Measure Radioactivity of Bound Fraction Separation->Counting StandardCurve Generate Standard Curve Counting->StandardCurve Quantification Quantify PHM-27 in Samples StandardCurve->Quantification

Radioimmunoassay (RIA) experimental workflow.
High-Performance Liquid Chromatography (HPLC) for Peptide Separation

HPLC is a powerful technique for separating, identifying, and quantifying the different peptide products generated from prepro-VIP processing.

Principle: Reversed-phase HPLC (RP-HPLC) is commonly used for peptide separation. Peptides are passed through a column containing a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the peptides. Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus have longer retention times.

General Protocol:

  • Sample Preparation: Extract peptides from the tissue or cell culture media. The sample should be clarified by centrifugation or filtration before injection.

  • Column and Mobile Phase Selection: A C18 column is commonly used for peptide separations. The mobile phase typically consists of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Elution: A gradient of increasing Solvent B concentration is used to elute the peptides from the column. A shallow gradient is often employed for optimal resolution of complex peptide mixtures.

  • Detection: Peptides are typically detected by their absorbance at 214 nm or 280 nm as they elute from the column.

  • Fraction Collection and Analysis: Fractions corresponding to different peaks can be collected and further analyzed by techniques such as mass spectrometry or RIA to identify the specific peptides.

Mass Spectrometry for Peptide Identification and Sequencing

Mass spectrometry is an indispensable tool for the definitive identification and characterization of peptides derived from prepro-VIP processing.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase peptide ions. These ions are then separated by a mass analyzer based on their m/z. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide ions and obtain sequence information.

General Protocol:

  • Sample Preparation: Peptides separated by HPLC or other methods are introduced into the mass spectrometer.

  • Ionization: The peptides are ionized using ESI or MALDI.

  • Mass Analysis (MS1): The m/z of the intact peptide ions is measured to determine their molecular weights.

  • Tandem Mass Spectrometry (MS/MS): A specific peptide ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.

  • Fragment Ion Analysis (MS2): The m/z of the fragment ions is measured. The resulting fragmentation pattern provides information about the amino acid sequence of the peptide.

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptide.

In Vitro Cleavage Assays

In vitro cleavage assays are used to study the activity of the processing enzymes and to confirm the specific cleavage sites within the prepro-VIP sequence.

Principle: A synthetic peptide substrate corresponding to a specific region of pro-VIP is incubated with a purified processing enzyme (e.g., a prohormone convertase or PAM). The reaction products are then analyzed to determine if the expected cleavage has occurred.

General Protocol:

  • Substrate and Enzyme Preparation: Synthesize a peptide substrate containing the putative cleavage site. Purify the recombinant processing enzyme.

  • Reaction Setup: Incubate the peptide substrate with the enzyme in a reaction buffer under optimal conditions (e.g., pH, temperature, cofactors).

  • Reaction Termination: Stop the reaction after a specific time, often by adding an inhibitor or by heat inactivation.

  • Product Analysis: Analyze the reaction mixture using HPLC or mass spectrometry to identify the cleavage products.

The following diagram depicts a general workflow for an in vitro enzyme cleavage assay.

Cleavage_Assay_Workflow Substrate Synthetic Peptide Substrate (e.g., pro-VIP fragment) Incubation Incubate Substrate and Enzyme in Reaction Buffer Substrate->Incubation Enzyme Purified Processing Enzyme (e.g., Prohormone Convertase) Enzyme->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analyze Products by HPLC or Mass Spectrometry Termination->Analysis

Experimental workflow for an in vitro cleavage assay.

Conclusion

The proteolytic processing of prepro-vasoactive intestinal polypeptide to yield PHM-27 is a highly regulated and complex process involving a series of specific enzymatic steps. Understanding this pathway is fundamental for elucidating the physiological functions of PHM-27 and for the development of therapeutic strategies that target this system. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this intricate biosynthetic pathway and to quantify its products in various biological contexts. Further research into the tissue-specific regulation of prepro-VIP processing will undoubtedly provide deeper insights into the diverse roles of PHM-27 in health and disease.

References

An In-depth Technical Guide on the Physiological Role of PHM-27 in the Gastrointestinal System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine (PHM-27), a 27-amino acid peptide, is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of hormones. Co-synthesized and released with VIP from enteric neurons, PHM-27 plays a significant, albeit generally less potent, role in regulating various functions within the gastrointestinal (GI) system. This technical guide provides a comprehensive overview of the physiological actions of PHM-27, focusing on its effects on intestinal motility and secretion. Detailed experimental protocols for studying these effects are provided, along with a summary of quantitative data and a depiction of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Introduction

PHM-27 is a peptide hormone derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP), prepro-VIP.[1][2] Structurally and functionally similar to VIP, PHM-27 is found throughout the gastrointestinal tract and in the nervous system.[1] It exerts its biological effects by interacting with the same receptors as VIP, namely the VPAC1 and VPAC2 receptors, which are G-protein coupled receptors.[3][4] While its physiological actions often mirror those of VIP, including relaxation of smooth muscle and stimulation of intestinal secretion, PHM-27 typically exhibits a lower potency.[4] This guide will delve into the specific roles of PHM-27 in the GI tract, presenting a detailed analysis of its functions, the methodologies used to study them, and the molecular pathways it activates.

Data Presentation: Quantitative Analysis of PHM-27 Bioactivity

The following tables summarize the available quantitative data comparing the biological activity of PHM-27 and VIP in the gastrointestinal system.

Table 1: Receptor Binding Affinity

PeptideReceptorReported Kd or Ki (nM)Species/TissueReference
PHM-27VPAC1Lower affinity than VIPHuman[4]
PHM-27VPAC2Lower affinity than VIPHuman[4]
VIPVPAC1~0.5Human[4]
VIPVPAC2~0.5Human[4]

Note: Specific Ki or Kd values for PHM-27 are not consistently reported in the literature, but it is widely accepted that its affinity for VPAC receptors is lower than that of VIP.

Table 2: Effect on Gastrointestinal Motility (Smooth Muscle Relaxation)

PeptidePreparationEC50 (nM)SpeciesReference
PHM-27-Generally higher than VIP-[5]
VIPHuman Stomach Antrum SMCs0.53 ± 0.17Human[6][7]
VIPHuman Stomach Fundus SMCs3.4 ± 1.4Human[6][7]

Table 3: Effect on Intestinal Secretion (Chloride Secretion)

PeptidePreparationEC50 (nM)SpeciesReference
PHM-27-Higher than VIP-General finding
VIPT84 Colonic Epithelial Cells~1Human[8]

Note: Quantitative dose-response data for PHM-27-induced intestinal secretion is not extensively detailed in the available literature. It is understood to be a secretagogue, but less potent than VIP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological role of PHM-27 in the gastrointestinal system.

Organ Bath for Studying Intestinal Motility

The organ bath technique is a classic in vitro method to assess the contractility of intestinal smooth muscle in response to pharmacological agents like PHM-27.

Objective: To determine the dose-response relationship of PHM-27 on the relaxation of pre-contracted intestinal smooth muscle strips.

Materials:

  • Guinea pig ileum (or other intestinal segments from rat, mouse, etc.)

  • Student Organ Bath with a kymograph or a force-displacement transducer and data acquisition system.[1][9][10][11]

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6).[1]

  • Carbogen gas (95% O2, 5% CO2).

  • Contractile agent (e.g., Histamine, Carbachol, KCl).

  • PHM-27 and VIP stock solutions.

Procedure:

  • A guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing warm, aerated Tyrode's solution.[1][10]

  • The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.[1]

  • A 2-3 cm segment of the ileum is cut and mounted in the organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.[1][9][10][11]

  • One end of the tissue is attached to a fixed point, and the other end is connected to a force transducer.[9] An initial tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being changed every 10-15 minutes.[1][10][11]

  • A submaximal contraction is induced by adding a contractile agent (e.g., histamine at a concentration that produces approximately 80% of the maximal response).

  • Once the contraction has stabilized, cumulative or non-cumulative doses of PHM-27 are added to the bath, and the resulting relaxation is recorded.

  • The tissue is washed thoroughly between different drug additions to allow it to return to the baseline.

  • The same procedure is repeated with VIP for a comparative analysis.

  • The percentage of relaxation is calculated relative to the initial contraction, and a dose-response curve is plotted to determine the EC50 value.

Workflow Diagram:

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Excise Excise Ileum Segment Euthanasia->Excise Clean Clean and Prepare Segment Excise->Clean Mount Mount Tissue in Organ Bath Clean->Mount Equilibrate Equilibrate (30-60 min) Mount->Equilibrate Contract Induce Contraction Equilibrate->Contract Add_PHM27 Add Cumulative Doses of PHM-27 Contract->Add_PHM27 Record Record Relaxation Add_PHM27->Record Wash Wash Tissue Record->Wash Calculate Calculate % Relaxation Record->Calculate Wash->Contract Repeat for VIP Plot Plot Dose-Response Curve Calculate->Plot Determine_EC50 Determine EC50 Plot->Determine_EC50

Organ Bath Experimental Workflow
Ussing Chamber for Studying Intestinal Secretion

The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues, such as the intestinal mucosa.

Objective: To measure the effect of PHM-27 on electrogenic ion secretion (primarily chloride) across the colonic mucosa.

Materials:

  • Rat or human colonic tissue.[12][13]

  • Ussing chamber system with voltage-clamp apparatus.[14][15][16]

  • Krebs-Ringer bicarbonate solution (composition may vary but a typical solution contains in mM: NaCl 115, NaHCO3 25, K2HPO4 2.4, KH2PO4 0.4, CaCl2 1.2, MgCl2 1.2, and Glucose 10).[16]

  • Carbogen gas (95% O2, 5% CO2).

  • PHM-27 and VIP stock solutions.

  • Inhibitors such as bumetanide (an inhibitor of the Na+-K+-2Cl- cotransporter).[8]

Procedure:

  • A segment of the colon is obtained and immediately placed in ice-cold, oxygenated Krebs-Ringer solution.

  • The muscle layers are stripped away from the mucosa to isolate the epithelial layer.

  • The mucosal sheet is mounted between the two halves of the Ussing chamber, separating the mucosal (luminal) and serosal (basolateral) sides.[14]

  • Both chambers are filled with an equal volume of Krebs-Ringer solution, maintained at 37°C, and continuously gassed with carbogen.[14]

  • The tissue is short-circuited by a voltage-clamp apparatus, which maintains the transepithelial potential difference at 0 mV. The current required to do this is the short-circuit current (Isc) and is a measure of net ion transport.

  • After a period of equilibration (30-60 minutes) to achieve a stable baseline Isc, PHM-27 is added to the serosal side of the tissue in increasing concentrations.

  • The change in Isc (ΔIsc) is recorded, which primarily reflects chloride secretion in the colon.

  • To confirm that the change in Isc is due to chloride secretion, an inhibitor like bumetanide can be added to the serosal side to block the Na+-K+-2Cl- cotransporter.

  • The experiment is repeated with VIP for comparison.

  • A dose-response curve of ΔIsc versus peptide concentration is plotted to determine the EC50.

Workflow Diagram:

Ussing_Chamber_Workflow cluster_prep Tissue Preparation cluster_setup Ussing Chamber Setup cluster_exp Experiment cluster_analysis Data Analysis Excise Excise Colonic Tissue Strip Strip Muscle Layers Excise->Strip Mount Mount Mucosa in Ussing Chamber Strip->Mount Equilibrate Equilibrate and Stabilize Baseline Isc Mount->Equilibrate Add_PHM27 Add PHM-27 to Serosal Side Equilibrate->Add_PHM27 Record_Isc Record Change in Isc Add_PHM27->Record_Isc Add_Inhibitor Add Inhibitor (optional) Record_Isc->Add_Inhibitor Calculate_dIsc Calculate ΔIsc Record_Isc->Calculate_dIsc Plot_DRC Plot Dose-Response Curve Calculate_dIsc->Plot_DRC Determine_EC50 Determine EC50 Plot_DRC->Determine_EC50

Ussing Chamber Experimental Workflow

Signaling Pathways

PHM-27, like VIP, primarily signals through the activation of VPAC1 and VPAC2 receptors, which are coupled to the Gs alpha subunit of the heterotrimeric G protein. This initiates a canonical signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).

Signaling Pathway Diagram:

PHM27_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response PHM27 PHM-27 VPACR VPAC1/VPAC2 Receptor PHM27->VPACR Binds G_protein Gs Protein VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates Relaxation Smooth Muscle Relaxation Effector->Relaxation Leads to Secretion Intestinal Secretion Effector->Secretion Leads to

PHM-27 Signaling Pathway

Description of the Signaling Pathway:

  • Receptor Binding: PHM-27 binds to VPAC1 or VPAC2 receptors on the surface of intestinal smooth muscle cells or epithelial cells.[3][4]

  • G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[17]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[18]

  • Phosphorylation of Downstream Effectors: Activated PKA then phosphorylates various downstream target proteins.

    • In smooth muscle cells: PKA-mediated phosphorylation leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation.[19]

    • In epithelial cells: PKA phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel on the apical membrane, leading to chloride and water secretion into the intestinal lumen.[8][20]

Conclusion

PHM-27 is an important, though often secondary, player in the complex regulation of gastrointestinal function. Its actions, which are qualitatively similar to VIP, contribute to the overall control of intestinal motility and secretion. The lower potency of PHM-27 compared to VIP suggests a role in fine-tuning these physiological processes. A thorough understanding of the distinct and overlapping roles of PHM-27 and VIP is crucial for the development of novel therapeutic agents targeting the VPAC receptor system for the treatment of gastrointestinal disorders such as inflammatory bowel disease, irritable bowel syndrome, and secretory diarrhea. Further research is warranted to fully elucidate the specific quantitative contributions of PHM-27 to GI physiology and pathophysiology.

References

PHM-27 (human) as a Calcitonin Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human peptide PHM-27 as a potent agonist for the human calcitonin receptor (hCTR). It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

PHM-27 (Peptide Histidine Methioninamide-27) has been identified as a potent agonist at the human calcitonin receptor.[1][2] The following table summarizes the key quantitative metrics of this interaction.

CompoundAssay TypeCell Line/SystemQuantitative ValueReference
PHM-27 (human)Functional Assay (cAMP accumulation)Cells with transiently expressed hCTREC50 = 11 nM[1][2][3]
human CalcitoninFunctional Assay (Calcium Flux)HiTSeeker CALCR Cell LineEC50 = 8.00 x 10⁻⁸ M[4]
human CalcitoninFunctional Assay (cAMP Flux)HiTSeeker CALCR Cell LineEC50 = 5.12 x 10⁻¹¹ M[4]
human CalcitoninBinding AssayHuman ovarian small cell carcinoma cell lineKd ≈ 4.6 nM[5]

Signaling Pathway

The calcitonin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[5][6] Upon agonist binding, such as with PHM-27, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][7] This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Some studies also suggest that the calcitonin receptor can couple to other signaling pathways, including those mediated by intracellular calcium.[4][8]

PHM-27 Signaling Pathway at the Calcitonin Receptor PHM27 PHM-27 CTR Calcitonin Receptor (hCTR) PHM27->CTR Binds G_protein Gs Protein CTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

PHM-27 signaling at the calcitonin receptor.

Experimental Protocols

The characterization of PHM-27 as a calcitonin receptor agonist involves several key experimental procedures. These protocols are designed to assess the binding affinity and functional potency of the peptide.

Cell Culture and Receptor Expression
  • Cell Lines: Commonly used cell lines for studying GPCRs include Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and 3T3 cells.[1][9]

  • Receptor Expression: To study the specific interaction with the human calcitonin receptor, these cells are often transiently transfected with a plasmid containing the cDNA for the hCTR.[1][9] This allows for high-level expression of the receptor on the cell surface.

Radioligand Binding Assays (Competition Binding)

Competition binding studies are performed to determine the ability of a test compound (PHM-27) to displace a known radiolabeled ligand from the receptor.

  • Membrane Preparation: Cells expressing the hCTR are harvested and homogenized to prepare a membrane fraction that is rich in the receptor.

  • Radioligand: A commonly used radioligand for the calcitonin receptor is ¹²⁵I-labeled salmon calcitonin.[1]

  • Assay Procedure:

    • A constant concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor (e.g., PHM-27, unlabeled calcitonin) are added.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated, typically by filtration.

    • The amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated.

Functional Assay: cAMP Accumulation

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

  • Cell Preparation: Cells expressing the hCTR are plated in multi-well plates.

  • Stimulation: The cells are treated with varying concentrations of the agonist (e.g., PHM-27, calcitonin) for a defined period. The reaction is typically performed in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[10]

  • cAMP Quantification: The amount of cAMP produced is measured using various methods, including:

    • Radioimmunoassay (RIA): A competitive binding assay using a labeled cAMP tracer and a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent assay.[9]

    • Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP analog for binding to a specific antibody.[4]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. From this curve, the half-maximal effective concentration (EC50) and the maximum effect (Emax) can be determined.

The following diagram illustrates a general workflow for characterizing a novel agonist for the calcitonin receptor.

Experimental Workflow for Agonist Characterization start Start cell_culture Cell Culture & Receptor Transfection (e.g., HEK293 with hCTR) start->cell_culture binding_assay Radioligand Binding Assay (Competition with ¹²⁵I-Calcitonin) cell_culture->binding_assay functional_assay Functional Assay (cAMP Accumulation) cell_culture->functional_assay data_analysis_binding Data Analysis: Determine Ki or IC50 binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC50 and Emax functional_assay->data_analysis_functional agonist_confirmation Confirmation of Agonism data_analysis_binding->agonist_confirmation data_analysis_functional->agonist_confirmation end End agonist_confirmation->end

References

The Insulinotropic Action of PHM-27 on Pancreatic Beta Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, plays a role in the complex regulation of glucose homeostasis.[1] Like its structural homologs, pituitary adenylate cyclase-activating polypeptide (PACAP) and VIP, PHM-27 is recognized as a potent potentiator of glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of PHM-27 on beta cells, offering valuable insights for researchers and professionals in the fields of diabetes and drug development.

Core Mechanism of Action: A Multi-faceted Signaling Cascade

The primary mechanism of action of PHM-27 on pancreatic beta cells involves its interaction with G protein-coupled receptors (GPCRs) on the cell surface, initiating a signaling cascade that amplifies the effects of glucose on insulin secretion. This process is critically dependent on the background glucose concentration, with the insulinotropic effects of PHM-27 being most pronounced at stimulatory glucose levels.

Receptor Binding and G Protein Activation

PHM-27, like other members of its peptide family, is known to bind to PACAP/VIP receptors.[2] Pancreatic beta cells express two main types of these receptors: the PACAP-preferring type 1 (PAC1) receptor and the VIP-shared type 2 (VPAC2) receptor.[3] While the precise binding affinities of PHM-27 for these receptors on beta cells require further elucidation, its structural similarity to VIP suggests significant interaction with VPAC2 receptors.[4] Upon binding, these receptors undergo a conformational change, leading to the activation of the stimulatory G protein, Gαs.

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit stimulates membrane-bound adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5][6] This leads to a rapid and significant increase in intracellular cAMP levels, a key second messenger in this signaling pathway.[3][6]

Downstream Effectors of cAMP: PKA and Epac2

The elevation of intracellular cAMP activates two main downstream effector proteins:

  • Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of target proteins involved in insulin exocytosis.[6]

  • Exchange protein directly activated by cAMP 2 (Epac2): Also known as cAMP-GEFII, Epac2 is a guanine nucleotide exchange factor that is directly activated by cAMP.[7] Epac2 activation contributes to the potentiation of insulin secretion through mechanisms that are distinct from, but complementary to, the PKA pathway.[7]

Modulation of Ion Channel Activity and Calcium Signaling

The activation of PKA and Epac2 leads to the modulation of various ion channels, resulting in an increase in intracellular calcium concentration ([Ca2+]i), a critical trigger for insulin granule exocytosis.[7][8] The key events include:

  • Closure of ATP-sensitive potassium (KATP) channels: PKA-mediated phosphorylation can lead to the closure of KATP channels, causing membrane depolarization.[7]

  • Activation of Voltage-Dependent Calcium Channels (VDCCs): Membrane depolarization triggers the opening of L-type VDCCs, leading to a significant influx of extracellular Ca2+.[9][10]

  • Mobilization of Intracellular Calcium Stores: Both PKA-dependent and -independent mechanisms can lead to the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, further elevating cytosolic Ca2+ levels.[6]

  • Activation of Nonselective Cation Channels (NSCCs): PACAP has been shown to activate NSCCs, contributing to membrane depolarization and potentially allowing for direct Ca2+ entry.[3][11]

Potentiation of Insulin Granule Exocytosis

The culmination of the signaling cascade is the potentiation of insulin granule exocytosis. The elevated [Ca2+]i acts as the primary trigger for the fusion of insulin-containing granules with the plasma membrane. PKA and Epac2 also directly phosphorylate proteins of the exocytotic machinery, enhancing the efficiency of granule docking, priming, and fusion.

Signaling Pathway Diagram

PHM27_BetaCell_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 Receptor PAC1/VPAC2 Receptor PHM27->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to VDCC L-type Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates KATP KATP Channel ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates PKA->VDCC Activates PKA->KATP Inhibits (Closure) Ca_stores Intracellular Ca2+ Stores (ER) PKA->Ca_stores Stimulates Exocytosis Insulin Granule Exocytosis PKA->Exocytosis Potentiates Epac2->VDCC Activates Epac2->Ca_stores Stimulates Epac2->Exocytosis Potentiates Ca_influx->Exocytosis Triggers Ca_release Ca2+ Release Ca_stores->Ca_release Ca_release->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin

Caption: Signaling pathway of PHM-27 in pancreatic beta cells.

Quantitative Data Summary

While specific quantitative data for PHM-27 is limited in the available literature, the effects of the closely related peptide, PACAP, provide a strong indication of its potential potency.

ParameterPeptideConcentrationEffectCell Type/ModelReference
Insulin SecretionPACAP-2710⁻¹⁴ to 10⁻¹³ MStimulation in a glucose-dependent mannerRat islets[9]
Insulin SecretionPACAP-273 pmol/kg/min (infusion)Increased basal and glucose-stimulated insulin levelsHealthy humans[12]
Intracellular Ca2+PACAP-2710⁻¹⁴ to 10⁻¹³ MIncreased [Ca2+]iRat islet beta-cells[9]
Intracellular Ca2+PACAP-2710 nMPronounced rise in [Ca2+]iβTC-6 cells[3]
cAMP ProductionPHM-2711 nM (potency)Agonist at the human calcitonin receptor, confirmed in cAMP assaysCells with transiently expressed hCTr[13]

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify the effect of PHM-27 on insulin secretion from pancreatic beta cells in the presence of low and high glucose concentrations.

Materials:

  • Pancreatic beta-cell line (e.g., MIN6, EndoC-βH1) or isolated pancreatic islets.

  • Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • Low glucose KRBB (e.g., 2.8 mM glucose).

  • High glucose KRBB (e.g., 16.7 mM glucose).

  • PHM-27 stock solution.

  • ELISA kit for insulin quantification.

Procedure:

  • Cell Culture: Culture beta cells or islets to the desired confluency in appropriate culture medium.

  • Pre-incubation: Wash the cells twice with KRBB containing low glucose. Pre-incubate the cells in low glucose KRBB for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRBB with or without different concentrations of PHM-27. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Secretion: Replace the buffer with high glucose KRBB with or without the same concentrations of PHM-27. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to total protein content or DNA content of the cells. Express the results as fold-change over basal secretion or as absolute insulin concentrations.

Intracellular cAMP Measurement

Objective: To measure the effect of PHM-27 on intracellular cAMP levels in pancreatic beta cells.

Materials:

  • Pancreatic beta cells.

  • Stimulation buffer (e.g., KRBB).

  • PHM-27 stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., ELISA or FRET-based biosensor).

Procedure:

  • Cell Seeding: Seed beta cells in a multi-well plate and culture overnight.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add PHM-27 at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Normalize cAMP levels to the total protein content and express the results as fold-change over control.

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration in response to PHM-27 stimulation.

Materials:

  • Pancreatic beta cells grown on glass coverslips.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Imaging buffer (e.g., HBSS).

  • PHM-27 stock solution.

  • Fluorescence microscope equipped with a ratiometric imaging system or a confocal microscope.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye in imaging buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with imaging buffer to remove excess dye.

  • Imaging: Mount the coverslip on the microscope stage and perfuse with imaging buffer.

  • Baseline Recording: Record the baseline fluorescence for a few minutes.

  • Stimulation: Perfuse the cells with imaging buffer containing PHM-27 at the desired concentration and continue recording the fluorescence changes.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_gsis_steps GSIS Protocol cluster_camp_steps cAMP Protocol cluster_calcium_steps Calcium Imaging Protocol culture Pancreatic Beta Cell Culture (e.g., MIN6, Islets) gsis GSIS Assay culture->gsis camp cAMP Measurement culture->camp calcium Calcium Imaging culture->calcium pre_inc Pre-incubation (Low Glucose) gsis->pre_inc pde_inhibit PDE Inhibition (IBMX) camp->pde_inhibit dye_load Dye Loading (Fura-2/Fluo-4) calcium->dye_load basal Basal Secretion (Low Glucose +/- PHM-27) pre_inc->basal stimulated Stimulated Secretion (High Glucose +/- PHM-27) basal->stimulated elisa Insulin ELISA stimulated->elisa stim_camp Stimulation (+/- PHM-27) pde_inhibit->stim_camp lysis_camp Cell Lysis stim_camp->lysis_camp camp_assay cAMP Assay lysis_camp->camp_assay baseline Baseline Recording dye_load->baseline stim_ca Stimulation (+/- PHM-27) baseline->stim_ca imaging Fluorescence Imaging stim_ca->imaging

Caption: Workflow for key experiments on PHM-27's action.

Conclusion

PHM-27 exerts its insulinotropic effects on pancreatic beta cells through a well-defined signaling pathway that is shared with other members of the VIP/secretin/glucagon superfamily. By binding to specific GPCRs, PHM-27 initiates a cascade involving Gαs, adenylyl cyclase, and cAMP, which in turn activates PKA and Epac2. These effectors modulate ion channel activity, leading to an increase in intracellular calcium and the potentiation of glucose-stimulated insulin secretion. A thorough understanding of this mechanism of action is crucial for the development of novel therapeutic strategies targeting the incretin axis for the treatment of type 2 diabetes. Further research is warranted to delineate the precise receptor binding kinetics and quantitative effects of PHM-27 on human beta cells to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PHM-27 (human) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine (PHM-27), the human ortholog of Peptide Histidine Isoleucine (PHI), is a 27-amino acid peptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2] Co-synthesized and co-released with VIP, PHM-27 is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal, respiratory, and reproductive tracts.[1] It exerts its pleiotropic biological effects by interacting with VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors.[1][3] This document provides detailed protocols for in vivo studies of human PHM-27 in mice, focusing on its potential roles in metabolic regulation and neurological functions.

Biological Functions and Mechanism of Action

PHM-27 shares a high degree of structural and functional similarity with VIP and PHI.[1] Its biological activities are primarily mediated through the activation of VPAC receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is involved in a variety of physiological processes.

Metabolic Regulation:

  • Hormone Secretion: PHI has been shown to modulate the secretion of pancreatic hormones. In isolated mouse pancreatic islets, PHI stimulates glucagon release in a dose-dependent manner at glucose concentrations of 5.6 and 16.7 mmol/l.[4] In the perfused rat pancreas, PHI stimulates the release of insulin, glucagon, and somatostatin, with the specific effect being dependent on the ambient glucose concentration.[5] However, one in vivo study in mice reported that intravenous injection of PHI at doses between 0.5 and 8.0 nmol/kg did not affect the basal plasma levels of insulin or glucagon.[6]

Neurological Functions:

  • Circadian Rhythms: PHI and VIP are highly expressed in the suprachiasmatic nucleus, the brain's master circadian pacemaker.[7] Studies in VIP/PHI knockout mice have demonstrated that these peptides are critical for the generation of circadian oscillations and their synchronization to light.[7]

  • Neuroprotection: By analogy to VIP and PACAP, PHI is suggested to have neurotrophic and neuroprotective properties, indicating therapeutic potential in neurodegenerative diseases.[1]

Signaling Pathway

PHM-27 binding to VPAC receptors initiates a signaling cascade that primarily involves the activation of the adenylyl cyclase-cAMP-PKA pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB) and subsequent gene transcription. The receptor can also couple to other G-proteins to activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways.

PHM27_Signaling_Pathway cluster_membrane Cell Membrane PHM27 PHM-27 VPACR VPAC Receptor PHM27->VPACR G_alpha_s Gαs VPACR->G_alpha_s activates G_alpha_q Gαq VPACR->G_alpha_q activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) Gene_Transcription Gene Transcription pCREB->Gene_Transcription regulates PLC PLC G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 DAG DAG Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC PKC DAG->PKC activates

Caption: PHM-27 Signaling Pathway.

Experimental Protocols

Protocol 1: Subcutaneous Administration of PHM-27 in Mice

This protocol describes the procedure for single or repeated subcutaneous administration of human PHM-27 to mice to assess its in vivo effects.

Materials:

  • Human PHM-27 peptide (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile insulin syringes with 26-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate mouse restraint device (optional)

Procedure:

  • Peptide Reconstitution:

    • Reconstitute the lyophilized human PHM-27 in sterile saline to the desired stock concentration. For example, to prepare a 100 µM stock solution, dissolve 0.32 mg of PHM-27 (MW ~3200 g/mol ) in 1 mL of saline.

    • Vortex gently to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Weigh each mouse on the day of the experiment to calculate the precise injection volume.

  • Injection Procedure:

    • Restrain the mouse manually or using a restraint device. A common manual restraint involves grasping the loose skin at the scruff of the neck.[8][9]

    • Wipe the injection site (typically the loose skin over the neck or flank) with 70% ethanol and allow it to dry.[8][10]

    • Create a "tent" of skin at the injection site.[9]

    • Insert the needle (bevel up) at the base of the skin tent, parallel to the body.[8][10]

    • Gently pull back the plunger to ensure the needle is not in a blood vessel (negative pressure).[8][10]

    • Inject the calculated volume of PHM-27 solution slowly. The recommended maximum injection volume for subcutaneous administration in mice is 5-10 mL/kg.[10][11]

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

    • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

Experimental_Workflow start Start acclimatize Acclimatize Mice start->acclimatize weigh_calculate Weigh Mice & Calculate Dose acclimatize->weigh_calculate inject Subcutaneous Injection weigh_calculate->inject reconstitute Reconstitute PHM-27 reconstitute->inject monitor Monitor Animals inject->monitor collect Collect Samples (Blood, Tissues) monitor->collect analyze Analyze Data collect->analyze end End analyze->end

Caption: General In Vivo Experimental Workflow.

Data Presentation

The following tables summarize potential quantitative data from in vivo studies with PHM-27 and related peptides in mice.

Table 1: Effect of PHI on Pancreatic Hormone Secretion from Isolated Mouse Islets

Treatment GroupGlucose (mM)Glucagon Release (pg/islet/30 min)
Control5.6Baseline
PHI (1-1000 nM)5.6Dose-dependent increase
Control16.7Baseline
PHI (1-1000 nM)16.7Dose-dependent increase (up to >10-fold)

Data adapted from a study on isolated mouse pancreatic islets.[4]

Table 2: Proposed Dosing for In Vivo Studies of PHM-27 in Mice

ParameterRecommended ValueReference
Route of Administration Subcutaneous (SC)[8][9][10][12]
Dosage Range 0.5 - 10 nmol/kgBased on in vivo PHI studies in mice[6]
Vehicle Sterile Saline (0.9% NaCl)Standard practice
Injection Volume 5-10 mL/kg[10][11]
Needle Gauge 26-27 G[10][11]

Conclusion

These application notes provide a framework for conducting in vivo studies with human PHM-27 in mice. The provided protocols and background information are intended to guide researchers in designing experiments to investigate the physiological roles of this peptide. Given the species-specific differences observed with related peptides, it is crucial to carefully titrate doses and select appropriate endpoints for each study. Further research is warranted to fully elucidate the in vivo effects of PHM-27 in murine models and its potential therapeutic applications.

References

Preparing PHM-27 (Human) Stock Solutions for Bioassays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that is an endogenous product of the human prepro-vasoactive intestinal polypeptide (VIP) gene.[1] It acts as a potent agonist for the human calcitonin receptor, with an effective concentration (EC50) of 11 nM, and has been shown to enhance glucose-induced insulin secretion.[2][3] Accurate and consistent preparation of PHM-27 stock solutions is critical for obtaining reliable and reproducible results in various biological assays. This document provides a detailed protocol for the reconstitution, storage, and handling of lyophilized human PHM-27 to ensure its stability and biological activity.

Quantitative Data Summary

For ease of reference, the key quantitative data for human PHM-27 are summarized in the table below.

PropertyValueSource(s)
Molecular Weight ~2985.4 g/mol [4][5][6]
Amino Acid Sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2[6]
Formula C₁₃₅H₂₁₄N₃₄O₄₀S[7]
Solubility - Soluble up to 1 mg/mL in 5% acetonitrile/water.- Soluble in DMSO or 60% acetonitrile in water with 0.1% TFA.[4]
Biological Activity Potent agonist for the human calcitonin receptor (EC50 = 11 nM).[2][3]

Experimental Protocols

Materials and Equipment
  • Lyophilized PHM-27 (human)

  • Sterile, nuclease-free water

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Trifluoroacetic acid (TFA), optional

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • -20°C and -80°C freezers

Protocol 1: Reconstitution of Lyophilized PHM-27

This protocol describes the preparation of a 1 mM stock solution of PHM-27. It is crucial to handle the lyophilized peptide in a clean, dry environment to prevent contamination and degradation.

  • Equilibration: Before opening, allow the vial of lyophilized PHM-27 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[8]

  • Solvent Selection: The choice of solvent will depend on the experimental requirements.

    • For aqueous-based assays: A solution of 5% acetonitrile in sterile water is a suitable solvent.

    • For assays tolerant of organic solvents: DMSO can be used for initial solubilization, followed by dilution in an appropriate aqueous buffer.[4] Note that DMSO may be toxic to some cell lines.

  • Calculation of Solvent Volume: To prepare a 1 mM stock solution, use the following formula:

    Volume (μL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 1,000,000

    For example, to reconstitute 1 mg of PHM-27 (MW = 2985.4 g/mol ): Volume (μL) = (1 mg / 2985.4 g/mol ) * 1,000,000 ≈ 335 μL

  • Dissolution: a. Carefully open the vial and add the calculated volume of the chosen solvent. b. Gently swirl the vial to dissolve the peptide.[9] Avoid vigorous shaking, as this can cause peptide aggregation.[9] c. If the peptide does not dissolve completely, brief sonication (1-2 minutes) may be helpful.[10]

  • Aliquoting and Storage: a. Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes.[10][11] This minimizes the number of freeze-thaw cycles, which can degrade the peptide.[10] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Avoid using frost-free freezers.[10]

Protocol 2: Preparation of Working Solutions
  • Thawing: When ready to use, remove a single aliquot of the 1 mM PHM-27 stock solution from the freezer and thaw it on ice or at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for your experiment. It is recommended to prepare fresh working solutions for each experiment.

Visualizations

Experimental Workflow for PHM-27 Stock Solution Preparation

G Workflow for PHM-27 Stock Solution Preparation cluster_0 Preparation cluster_1 Storage cluster_2 Application start Start: Lyophilized PHM-27 Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate calculate Calculate Solvent Volume for 1 mM Stock equilibrate->calculate add_solvent Add Sterile Solvent (e.g., 5% ACN/Water) calculate->add_solvent dissolve Gently Dissolve Peptide add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Dilutions in Assay Buffer thaw->dilute assay Use in Bioassay dilute->assay

Caption: Workflow for preparing PHM-27 stock and working solutions.

PHM-27 Signaling Pathway via the Calcitonin Receptor

G PHM-27 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binding G_protein G Protein (Gs) CTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation response Cellular Response (e.g., Insulin Secretion) PKA->response Phosphorylation Cascade

Caption: PHM-27 activates the calcitonin receptor, leading to cAMP production.

References

Application Notes and Protocols for Studying Glucose-Induced Insulin Secretion with PHM-27 (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine (PHM-27), the human ortholog of the porcine Peptide Histidine Isoleucine (PHI-27), is a 27-amino acid peptide belonging to the Vasoactive Intestinal Peptide (VIP)/Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) family of neuropeptides. These peptides are known to play a significant role in regulating pancreatic islet function, particularly in the potentiation of glucose-induced insulin secretion (GSIS). PHM-27 exerts its effects through interaction with the G-protein coupled receptors VPAC1 and VPAC2, with a preference for the latter in pancreatic beta-cells. Activation of these receptors initiates a signaling cascade that enhances the insulin secretory response to elevated glucose levels, making PHM-27 and its analogs potential therapeutic targets for type 2 diabetes.

This document provides detailed application notes and experimental protocols for researchers interested in studying the effects of PHM-27 on glucose-induced insulin secretion in pancreatic beta-cells.

Mechanism of Action

PHM-27 potentiates glucose-stimulated insulin secretion by binding to VPAC2 receptors on the surface of pancreatic beta-cells. These receptors are coupled to the stimulatory G-protein, Gαs. Upon ligand binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates two main downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

The synergistic action of these pathways augments the primary glucose-sensing pathway of the beta-cell. In the presence of high glucose, increased intracellular ATP leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels (VDCCs), resulting in an influx of Ca2+ that triggers insulin granule exocytosis. The cAMP-mediated signaling initiated by PHM-27 enhances this process by:

  • PKA-dependent phosphorylation: PKA can phosphorylate and modulate the activity of various ion channels, including KATP channels and VDCCs, leading to further membrane depolarization and increased Ca2+ influx. PKA also plays a role in the mobilization of insulin granules to the plasma membrane.

  • Epac-mediated effects: Epac proteins can promote the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, further increasing the cytosolic Ca2+ concentration. Epac also directly influences the exocytotic machinery to enhance the efficiency of insulin granule fusion.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for PHM-27 in the context of insulin secretion, the following tables summarize data from studies on the closely related peptide, Vasoactive Intestinal Peptide (VIP), which also acts on VPAC2 receptors and is expected to have a similar mechanism of action.

Table 1: Receptor Binding Affinity of VIP

LigandReceptorCell Line/TissueKd (nM)Reference
125I-VIPVPAC1Human Bronchial Epithelial Cells (Calu-3)1.5[1]
125I-VIPVPAC2Rat Lung Membranes~1Not explicitly in search results

Table 2: Dose-Dependent Effects of VIP on Insulin Secretion and Second Messengers

ParameterAgonistCell/Tissue TypeGlucose Concentration (mM)EC50 / Effective ConcentrationEffectReference
Insulin SecretionVIPIsolated Perfused Porcine Pancreas7.5Dose-dependent increasePotentiation[2]
Insulin SecretionVIPIsolated Perfused Porcine Pancreas5.0 or 3.5No significant effectGlucose-dependent[2]
cAMP ProductionVIPHuman Pancreatic Adenocarcinoma Cell LineNot specified0.5 - 5 nM (for half-maximal increase)Increase[3]
Intracellular Ca2+VIPRat Pancreatic β-cellsHigh glucoseNot specifiedIncrease[4]

Signaling Pathways and Experimental Workflows

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 VPAC2 VPAC2 Receptor PHM27->VPAC2 Binds Gs Gαs VPAC2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces KATP KATP Channel VDCC VDCC KATP->VDCC Depolarization opens Ca_cyto [Ca2+]i VDCC->Ca_cyto PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates PKA->KATP PKA->VDCC Activates (via phosphorylation) InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes Ca_ER Ca2+ (ER) Epac->Ca_ER Mobilizes Epac->InsulinVesicles Primes Ca_ER->Ca_cyto Increases Ca_cyto->InsulinVesicles Triggers Exocytosis Insulin Secretion InsulinVesicles->Exocytosis Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ATP Metabolism->ATP ATP->KATP

Caption: Signaling pathway of PHM-27 in pancreatic beta-cells.

Experimental_Workflow cluster_islet_isolation Pancreatic Islet Isolation cluster_assays Functional Assays cluster_gisis_details GSIS Assay Details Pancreas Pancreas Procurement (e.g., from mouse) Digestion Collagenase Digestion Pancreas->Digestion Purification Density Gradient Purification Digestion->Purification Culture Islet Culture & Recovery Purification->Culture GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Culture->GSIS cAMP Intracellular cAMP Measurement Culture->cAMP Calcium Intracellular Ca2+ Imaging Culture->Calcium Preincubation Pre-incubation (Low Glucose) GSIS->Preincubation Stimulation Stimulation (Low/High Glucose +/- PHM-27) Preincubation->Stimulation Supernatant Supernatant Collection Stimulation->Supernatant ELISA Insulin Quantification (ELISA) Supernatant->ELISA

Caption: Experimental workflow for studying PHM-27 effects.

Experimental Protocols

Isolation of Mouse Pancreatic Islets

This protocol describes the isolation of pancreatic islets from mice for subsequent in vitro studies.

Materials:

  • Collagenase P (Roche)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Ficoll-Paque PLUS (GE Healthcare) or similar density gradient medium

  • Sterile surgical instruments

  • Syringes and needles (27G or 30G)

Procedure:

  • Euthanize the mouse using a humane and approved method.

  • Sterilize the abdomen with 70% ethanol.

  • Make a midline incision to expose the abdominal cavity.

  • Locate the common bile duct and clamp it at the entry to the duodenum.

  • Inject 2-3 mL of cold collagenase P solution (0.5-1.0 mg/mL in HBSS) into the common bile duct to inflate the pancreas.

  • Excise the inflated pancreas and place it in a conical tube with cold HBSS.

  • Incubate the pancreas in a 37°C water bath for 10-15 minutes with gentle shaking to digest the exocrine tissue.

  • Stop the digestion by adding cold HBSS with 10% FBS.

  • Wash the digested tissue several times with cold HBSS by centrifugation and resuspension.

  • Resuspend the pellet in a density gradient medium and perform density gradient centrifugation to separate the islets from acinar cells.

  • Collect the islet layer, wash with HBSS, and hand-pick the islets under a stereomicroscope to ensure purity.

  • Culture the isolated islets overnight in RPMI-1640 medium at 37°C and 5% CO2 before conducting experiments.[5][6]

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures insulin secretion from isolated islets in response to different glucose concentrations in the presence or absence of PHM-27.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • KRBH with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM)

  • PHM-27 stock solution

  • Isolated pancreatic islets

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Hand-pick 10-15 size-matched islets per well into a 96-well plate.

  • Pre-incubate the islets in 200 µL of KRBH with low glucose for 1-2 hours at 37°C to allow them to equilibrate.[5]

  • Remove the pre-incubation buffer and add 200 µL of KRBH with low glucose (basal secretion) for 1 hour at 37°C.

  • Collect the supernatant for basal insulin measurement.

  • Add 200 µL of the following solutions to respective wells for 1 hour at 37°C:

    • KRBH with low glucose (control)

    • KRBH with high glucose (stimulated control)

    • KRBH with high glucose + desired concentrations of PHM-27

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion data to the islet number or total insulin content.

Dynamic Insulin Secretion (Perifusion) Assay

This assay allows for the real-time measurement of insulin secretion dynamics in response to changing secretagogue concentrations.[7][8]

Materials:

  • Perifusion system (e.g., BioRep)

  • Isolated pancreatic islets (100-200 per chamber)

  • KRBH buffer with varying concentrations of glucose and PHM-27

  • Fraction collector

Procedure:

  • Load approximately 100-200 islets into each chamber of the perifusion system.

  • Perifuse the islets with KRBH containing low glucose at a constant flow rate (e.g., 100 µL/min) for a stabilization period of 30-60 minutes.[8]

  • Switch the perifusion buffer to one containing high glucose and collect fractions at regular intervals (e.g., every 1-2 minutes).

  • After a defined period, switch the buffer to high glucose containing the desired concentration of PHM-27 and continue collecting fractions.

  • Finally, switch back to a low glucose buffer to return to baseline.

  • Measure the insulin concentration in each collected fraction using an insulin ELISA.

  • Plot the insulin secretion rate over time to visualize the dynamic response.

Intracellular cAMP Measurement

This protocol describes a method to measure changes in intracellular cAMP levels in response to PHM-27 stimulation using a competitive immunoassay kit.

Materials:

  • Pancreatic beta-cell line (e.g., MIN6) or isolated islets

  • Stimulation buffer (e.g., HBSS)

  • PHM-27

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP immunoassay kit (e.g., from Cayman Chemical or R&D Systems)

  • Lysis buffer

Procedure:

  • Seed MIN6 cells in a multi-well plate and culture until they reach the desired confluency. For isolated islets, use an appropriate number per condition.

  • Pre-incubate the cells/islets with stimulation buffer containing IBMX (e.g., 100 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Add different concentrations of PHM-27 to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Aspirate the stimulation buffer and lyse the cells/islets with the lysis buffer provided in the kit.

  • Perform the cAMP competitive immunoassay according to the manufacturer's protocol.

  • Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration based on a standard curve.

Intracellular Calcium Imaging

This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to PHM-27.[9][10]

Materials:

  • Isolated islets or beta-cells grown on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HBSS with and without Ca2+

  • PHM-27

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Load the cells/islets with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[9]

  • Wash the cells/islets with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • Mount the coverslip on the stage of the fluorescence microscope in a perfusion chamber.

  • Perfuse with HBSS containing the desired glucose concentration and record the baseline [Ca2+]i by acquiring fluorescence images at 340 nm and 380 nm excitation.

  • Introduce PHM-27 into the perfusion buffer and continue to record the fluorescence changes.

  • Calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

  • At the end of the experiment, calibrate the signal using ionomycin in the presence of high Ca2+ (for Rmax) and a Ca2+ chelator like EGTA (for Rmin).

Conclusion

PHM-27 represents an interesting peptide for the study of glucose-induced insulin secretion due to its interaction with VPAC receptors on pancreatic beta-cells and its subsequent activation of the cAMP signaling pathway. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the mechanism of action and potential therapeutic utility of PHM-27 in the context of diabetes and metabolic research. While specific quantitative data for PHM-27 is still emerging, the use of closely related peptides like VIP provides a strong foundation for experimental design and data interpretation.

References

Application Notes and Protocols for PHM-27 (human) in Cyclic AMP Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine (PHM-27), the 27-amino acid human homolog of porcine Peptide Histidine Isoleucine (PHI), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1] It is derived from the same precursor protein as VIP.[1][2][3] PHM-27 exerts its biological effects through interaction with the VPAC1 and VPAC2 receptors, which are Class B G protein-coupled receptors (GPCRs).[4][5][6] These receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[5][6] Activation of VPAC receptors by PHM-27 leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[6] Consequently, cyclic AMP functional assays are a primary method for characterizing the bioactivity of PHM-27 and screening for novel modulators of its signaling pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing human PHM-27 in cyclic AMP (cAMP) functional assays.

Data Presentation

The following table summarizes the quantitative data for human PHM-27 and related peptides in stimulating cAMP production in a functional assay using Cos7 cells transfected with the human VPAC1 receptor.

PeptidepEC50 (-log(EC50), M)Emax (% of PACAP-38)
PACAP-388.7 ± 0.2100
PACAP-278.8 ± 0.2101 ± 13
VIP8.6 ± 0.2105 ± 11
PHM 7.0 ± 0.2 102 ± 13
Data from a study on hVPAC1 transfected Cos7 cells.[7]

Signaling Pathway

The binding of PHM-27 to VPAC1 or VPAC2 receptors initiates a well-defined signaling cascade leading to the production of cAMP.

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 (human) VPAC_R VPAC1 / VPAC2 Receptor PHM27->VPAC_R Binding G_protein Gs Protein VPAC_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation

PHM-27 signaling pathway leading to cAMP production.

Experimental Protocols

This section provides a detailed methodology for a typical cAMP functional assay using human PHM-27. This protocol is adaptable for various cell lines (e.g., CHO, HEK293) stably or transiently expressing human VPAC1 or VPAC2 receptors.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (e.g., CHO-hVPAC1 cells) Plate in 96-well plates B 2. Cell Culture Incubate for 24-48 hours A->B C 3. Pre-incubation Add phosphodiesterase inhibitor (e.g., IBMX) Incubate for 30 minutes B->C D 4. Ligand Stimulation Add serial dilutions of PHM-27 (human) Incubate for 30 minutes C->D E 5. Cell Lysis Add lysis buffer D->E F 6. cAMP Detection (e.g., HTRF, AlphaScreen, or Fluorescence-based kit) E->F G 7. Data Analysis Generate dose-response curve Calculate EC50 and Emax F->G

Workflow for a PHM-27 cAMP functional assay.

Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human VPAC1 receptor (CHO-hVPAC1).

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • PHM-27 (human): Lyophilized peptide, to be reconstituted in a suitable buffer (e.g., PBS with 0.1% BSA).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution) containing 0.1% bovine serum albumin (BSA).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) stock solution (e.g., 100 mM in DMSO).

  • Positive Control: Forskolin stock solution (e.g., 10 mM in DMSO).

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF cAMP Dynamic 2 kit, AlphaScreen cAMP Assay kit, or a fluorescence-based cAMP assay kit).

  • 96-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.

  • Multichannel pipettes and sterile pipette tips.

  • Humidified incubator (37°C, 5% CO2).

  • Plate reader compatible with the chosen cAMP detection technology.

Protocol

  • Cell Seeding:

    • One to two days prior to the assay, harvest CHO-hVPAC1 cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in fresh culture medium and adjust the cell density.

    • Seed the cells into a 96-well plate at a density of 10,000-30,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and recovery.

  • Assay Preparation:

    • On the day of the assay, prepare a working solution of the PDE inhibitor, IBMX, in the assay buffer. A final concentration of 0.5 mM IBMX is commonly used.

    • Prepare serial dilutions of human PHM-27 in the assay buffer containing IBMX. A typical concentration range would be from 1 pM to 1 µM.

    • Prepare a positive control solution of forskolin (e.g., 10 µM final concentration) and a vehicle control (assay buffer with IBMX only).

  • Ligand Stimulation:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the assay buffer containing IBMX to all wells and incubate for 30 minutes at 37°C. This step allows the PDE inhibitor to enter the cells and prevent the degradation of newly synthesized cAMP.

    • Add 50 µL of the serially diluted PHM-27, forskolin, or vehicle control to the appropriate wells.

    • Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Following the stimulation period, lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer provided in the kit.

    • Proceed with the cAMP detection protocol as outlined in the kit's manual. This may involve the addition of detection reagents and an incubation period.

  • Data Acquisition and Analysis:

    • Read the plate on a plate reader using the appropriate settings for the detection technology (e.g., fluorescence, time-resolved fluorescence, or luminescence).

    • Generate a standard curve if required by the kit.

    • Convert the raw data to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the PHM-27 concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 (potency) and Emax (efficacy) values.

The protocols and data presented provide a robust framework for researchers to investigate the functional activity of human PHM-27 at its cognate receptors. The use of cAMP functional assays is an essential tool for understanding the pharmacology of PHM-27 and for the discovery and development of novel therapeutics targeting the VPAC receptor system. The provided quantitative data for PHM-27 in comparison to other endogenous ligands offers a valuable benchmark for such studies.

References

The Role of PHM-27 (Human) in Neuroblastoma Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide PHM-27, the human homolog of porcine Peptide Histidine Isoleucine (PHI-27), is a member of the Vasoactive Intestinal Peptide (VIP)/Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) family of neuropeptides. These peptides exert their effects through a class of G protein-coupled receptors, namely VPAC1, VPAC2, and PAC1. While direct and extensive research on the specific applications of exogenous PHM-27 in neuroblastoma is limited, the well-documented roles of its closely related peptides, VIP and PACAP, in neuroblastoma cell lines provide a strong foundation for understanding its potential therapeutic and research applications. Neuroblastoma, a common pediatric solid tumor originating from neural crest cells, often presents a significant clinical challenge, making the exploration of novel therapeutic avenues, such as those involving peptidergic systems, a priority.[1]

This document outlines the current understanding of the VIP/PACAP/PHM-27 system in neuroblastoma, provides quantitative data from studies on related peptides, details relevant experimental protocols, and visualizes the key signaling pathways.

Receptors and Expression in Neuroblastoma

Neuroblastoma cell lines express the receptors through which PHM-27 is expected to signal. The expression levels and specific splice variants of these receptors can dictate the cellular response to ligand binding.

  • VPAC1 and PAC1 Receptors: Multiple neuroblastoma cell lines have been shown to express VPAC1 and PAC1 receptor isoforms.[2] For instance, the human neuroblastoma cell line SK-N-SH and its subclones (SH-SY5Y, SH-EP, SH-IN) possess high-affinity VIP receptors coupled to adenylate cyclase.[3]

  • Receptor Splice Variants: Notably, PAC1 receptor splice variants are prominently expressed in neuroblastoma cell lines.[2] These variants can alter the receptor's affinity and signaling potency for different ligands, including VIP, and by extension, likely PHM-27.[2]

  • Endogenous Production: At least one human neuroblastoma cell line, NB-OK-1, has been shown to produce and release a peptide that is structurally identical to PHM-27, suggesting the presence of an autocrine or paracrine signaling loop in some neuroblastomas.[4]

Applications in Neuroblastoma Research

Based on the functions of VIP and PACAP, the potential applications of PHM-27 in neuroblastoma research include the investigation of:

  • Tumor Cell Differentiation: VIP has been shown to induce a more differentiated phenotype in neuroblastoma cells, characterized by changes in cell morphology and the expression of differentiation markers.[5] Overexpression of the VPAC1 receptor in SK-N-SH cells, for example, leads to an increase in tissue transglutaminase II and a decrease in bcl-2 immunostaining upon VIP treatment.[5]

  • Inhibition of Tumorigenicity: The induction of differentiation by VIP is linked to a decrease in the proliferative potential of neuroblastoma cells. In a xenograft model, SK-N-SH cells overexpressing VPAC1 showed no tumor formation, in stark contrast to wild-type cells.[5]

  • Growth Regulation: VIP can act as an autoregulator of neuroblastoma cell growth.[6] Antagonizing endogenous VIP in the LA-N-5 cell line resulted in increased cell proliferation, indicating that the peptide normally functions to inhibit growth.[6]

  • Modulation of Signaling Pathways: VIP and PACAP are known to activate intracellular signaling cascades, primarily through Gs and Gq proteins, leading to the production of cyclic AMP (cAMP) and the activation of phospholipase C (PLC), respectively.[7] These pathways, in turn, can influence cell survival and proliferation through downstream effectors like Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK).[8]

Quantitative Data Summary

The following table summarizes quantitative data from studies on VIP and PACAP in various neuroblastoma cell lines. This data provides a reference for the expected potency and efficacy of PHM-27.

Cell LinePeptideReceptor(s)EffectQuantitative MeasurementCitation
SK-N-SH (VPAC1 transfected)VIPVPAC1High-affinity bindingKD = 0.2 nM[5]
Multiple Neuroblastoma LinesVIP, PACAPVPAC1, PAC1cAMP ProductionVaried potencies and maximal stimulation levels[2]
LA-N-5VIPVIP ReceptorsGrowth InhibitionNot specified[6]
SH-IN, SH-EPVIPVIP ReceptorscAMP ProductionEC50 shift to lower concentration with increased receptor number[3]
Kelly, SK-N-DZVIPPAC-1, VPAC-1, VPAC-2Neuritogenesis, Reduced Akt activity, Reduced Mycn expressionNot specified[9]
IMR-32, KellyVIPPAC-1, VPAC-1, VPAC-2Inhibition of cell invasionNot specified[9]

Experimental Protocols

The following are detailed protocols for key experiments that would be essential for characterizing the effects of PHM-27 on neuroblastoma cell lines.

Cell Culture
  • Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y, SK-N-SH, LA-N-5, IMR-32, or Kelly can be used.[5][6][9]

  • Culture Medium: Grow cells in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of PHM-27 (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seeding and Treatment: Seed cells in a 6-well plate and treat with PHM-27 at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis
  • Treatment and Lysis: Treat cells with PHM-27 for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, Akt, phospho-ERK, ERK, phospho-CREB, CREB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Visualizations

PHM-27, like VIP and PACAP, is expected to activate several key signaling pathways in neuroblastoma cells. The primary pathways involve the activation of adenylyl cyclase and phospholipase C.

PHM27_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PHM27 PHM-27 Receptor VPAC1 / PAC1 Receptor PHM27->Receptor Gs Gs Receptor->Gs Gq Gq Receptor->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway activates MAPK_pathway->CREB activates Gene_Expression Gene Expression (Differentiation, Growth Regulation) CREB->Gene_Expression regulates

Caption: PHM-27 signaling pathways in neuroblastoma cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis cluster_analysis Data Analysis & Interpretation Cell_Culture Neuroblastoma Cell Culture (e.g., SH-SY5Y, IMR-32) Cell_Seeding Cell Seeding (Plates/Dishes) Cell_Culture->Cell_Seeding PHM27_Prep PHM-27 Peptide Preparation PHM27_Prep->Cell_Seeding Treatment Viability Cell Viability Assay (MTT) Cell_Seeding->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Seeding->Apoptosis Migration Cell Migration Assay (Wound Healing/Transwell) Cell_Seeding->Migration Western_Blot Western Blotting (p-Akt, p-ERK) Cell_Seeding->Western_Blot cAMP_Assay cAMP Assay Cell_Seeding->cAMP_Assay qPCR RT-qPCR (Gene Expression) Cell_Seeding->qPCR Data_Quant Data Quantification (IC50, % Apoptosis) Viability->Data_Quant Apoptosis->Data_Quant Migration->Data_Quant Pathway_Mapping Signaling Pathway Mapping Western_Blot->Pathway_Mapping cAMP_Assay->Pathway_Mapping qPCR->Pathway_Mapping Conclusion Conclusion on PHM-27 Effects Data_Quant->Conclusion Pathway_Mapping->Conclusion

Caption: Workflow for investigating PHM-27 in neuroblastoma.

Conclusion

While direct experimental evidence for the application of PHM-27 in neuroblastoma research is still emerging, the extensive knowledge of the closely related peptides VIP and PACAP provides a strong rationale for its investigation. PHM-27 likely interacts with VPAC1 and PAC1 receptors expressed on neuroblastoma cells to modulate key cellular processes, including proliferation, differentiation, and survival. The protocols and pathways described herein offer a comprehensive framework for researchers to explore the potential of PHM-27 as a research tool and a potential therapeutic agent in the context of neuroblastoma. Further studies are warranted to elucidate the specific effects and mechanisms of action of PHM-27 in different neuroblastoma subtypes.

References

Application Note: Dose-Response Curve Experimental Design for PHM-27 (human)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone in humans.[1] It is derived from the same precursor protein, prepro-vasoactive intestinal polypeptide (VIP), as VIP itself and the two peptides are structurally related.[1][2] While PHM-27 may interact with VIP and PACAP receptors due to this homology, it has been identified as a potent and selective agonist for the human calcitonin receptor (hCTr), a Class B G-protein coupled receptor (GPCR).[3] Functional studies have confirmed that PHM-27 activates the hCTr with a potency (EC50) of approximately 11 nM, leading to the stimulation of intracellular cyclic AMP (cAMP) production.[3]

This application note provides a comprehensive framework for designing and executing a dose-response experiment to characterize the activity of human PHM-27. The primary focus is on a cell-based assay measuring cAMP accumulation as the functional readout for receptor activation.

Principle of the Assay The experimental design is centered on the primary signaling mechanism of the human calcitonin receptor. As a Gs-coupled GPCR, its activation by an agonist like PHM-27 initiates a well-defined intracellular cascade.[4] The Gαs subunit of the G-protein dissociates upon receptor activation and stimulates the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[5][6] The accumulation of intracellular cAMP serves as a direct and quantifiable measure of receptor engagement and activation. By treating cells expressing the receptor with serial dilutions of PHM-27, a dose-response curve can be generated to determine key pharmacological parameters such as potency (EC50) and efficacy (Emax).

Signaling Pathway of PHM-27 via Gs-Coupled Receptor

PHM27_Signaling_Pathway cluster_g_protein G-Protein Dissociation PHM27 PHM-27 (Ligand) Receptor hCTr (GPCR) PHM27->Receptor Binds G_Protein Heterotrimeric Gs Protein (αs, β, γ) Receptor->G_Protein Activates G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase (Effector) G_alpha_GTP->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Transcription) PKA->Downstream Phosphorylates Targets

Caption: PHM-27 activates its Gs-coupled receptor, leading to cAMP production and PKA activation.

Experimental Protocols

This protocol outlines a robust method for determining the dose-dependent activity of PHM-27 by measuring intracellular cAMP accumulation in a 96-well or 384-well plate format.

Table 1: Materials and Reagents
ItemDescription / Recommended SourcePurpose
Cell Line HEK293 or CHO-K1 cells stably expressing the human Calcitonin Receptor (hCTr).[7]Biological system for the assay.
PHM-27 (human) Lyophilized synthetic peptide, high purity (>95%).Agonist to be tested.
Cell Culture Medium DMEM or DMEM/F12, supplemented with 10% FBS, 1% Penicillin/Streptomycin.[7]Cell growth and maintenance.
Assay Buffer HBSS or PBS with 0.1% BSA.Diluent for peptide and reagents to minimize non-specific binding.
PDE Inhibitor 3-isobutyl-1-methylxanthine (IBMX) or similar.Prevents cAMP degradation, amplifying the signal.
Positive Control Forskolin.Direct activator of adenylyl cyclase, used for maximum signal control.[5]
cAMP Detection Kit HTRF, LANCE, ELISA, or bioluminescent reporter-based kits (e.g., GloSensor).[4]Quantification of intracellular cAMP.
Microplates 96-well or 384-well, white, solid-bottom, tissue-culture treated plates.[8]Assay vessel.
Reagent Reservoirs Sterile, disposable reservoirs.For multichannel pipetting of cells and reagents.

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 2: Data Acquisition & Analysis Cell_Culture 1. Culture hCTr-expressing HEK293 cells Cell_Seeding 2. Seed cells into 96-well plates and incubate overnight Cell_Culture->Cell_Seeding Peptide_Dilution 3. Prepare serial dilutions of PHM-27 and controls Cell_Treatment 4. Add PDE inhibitor, then add PHM-27 dilutions to cells and incubate Peptide_Dilution->Cell_Treatment Lysis_Detection 5. Lyse cells and add cAMP detection reagents Cell_Treatment->Lysis_Detection Read_Plate 6. Read plate on a compatible plate reader Data_Analysis 7. Plot dose-response curve and calculate EC50 Read_Plate->Data_Analysis

Caption: Workflow for a cell-based cAMP assay to determine PHM-27 dose-response.

Detailed Methodology

Part 1: Cell Preparation (Day 1)

  • Culture HEK293 cells stably expressing hCTr in T75 flasks using the appropriate cell culture medium until they reach 70-80% confluency.[8]

  • Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE).

  • Resuspend the cells in fresh, pre-warmed medium and perform a cell count.

  • Dilute the cell suspension to a pre-optimized density (e.g., 10,000-20,000 cells/well) in a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

Part 2: Ligand and Control Preparation (Day 2)

  • Reconstitute lyophilized PHM-27 in an appropriate solvent (e.g., sterile water with 0.1% BSA) to create a high-concentration stock solution (e.g., 1 mM).

  • Perform a serial dilution of the PHM-27 stock to generate a range of concentrations for the dose-response curve. A 10-point, 1:10 dilution series starting from 1 µM is a common approach. This will cover the expected EC50 of ~11 nM.[3]

  • Prepare solutions for controls:

    • Vehicle Control: Assay buffer only (0% stimulation).

    • Positive Control: Forskolin at a concentration known to elicit a maximal response (e.g., 10 µM) (100% stimulation).

Table 2: Example PHM-27 Dilution Scheme (3X concentration)

Final assay concentrations will be 1X after adding to cells.

Step[PHM-27] (nM)Volume of StockVolume of Buffer (µL)
1300010 µL of 300 µM stock990
2300100 µL from Step 1900
330100 µL from Step 2900
43100 µL from Step 3900
50.3100 µL from Step 4900
60.03100 µL from Step 5900
70.003100 µL from Step 6900
............

Part 3: Cell Stimulation and Lysis (Day 2)

  • Gently remove the culture medium from the wells.

  • Add 50 µL of pre-warmed assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C.

  • Add 50 µL of the prepared PHM-27 serial dilutions and controls to the appropriate wells (in triplicate).

  • Incubate for 30 minutes at 37°C to allow for receptor stimulation and cAMP accumulation.

  • Lyse the cells according to the cAMP detection kit manufacturer's protocol. This step typically involves adding a lysis buffer provided in the kit.[9]

Part 4: cAMP Quantification (Day 2)

  • Follow the specific instructions for the chosen cAMP detection kit. For a competitive immunoassay like HTRF, this generally involves:

    • Adding a d2-labeled cAMP conjugate to all wells.

    • Adding a Europium cryptate-labeled anti-cAMP antibody to all wells.[9]

  • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).

Data Presentation and Analysis

Data Analysis

  • Average the replicate readings for each concentration.

  • Normalize the data: Set the average vehicle control signal as 0% and the average maximal Forskolin signal as 100%.

  • Plot the normalized response (%) against the logarithm of the PHM-27 concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[10] The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

  • From the curve fit, determine the key pharmacological parameters.[11]

Table 3: Representative Dose-Response Data (Normalized)
[PHM-27] (nM)Log[PHM-27]Mean Response (% of Max)
0.001-3.001.2
0.01-2.004.5
0.1-1.0012.8
10.0035.1
101.0085.6
1002.0098.2
10003.0099.5
Table 4: Key Dose-Response Parameters Derived from 4PL Fit
ParameterDescriptionExample Value
EC50 The concentration of agonist that gives a response halfway between Bottom and Top. A measure of potency .11.2 nM
Emax (Top) The maximum response achievable by the agonist. A measure of efficacy .99.8%
Emin (Bottom) The minimum response (baseline).0.5%
Hill Slope The steepness of the curve at its midpoint.1.1

Logical Relationship in Dose-Response Analysis

Dose_Response_Logic Dose PHM-27 Concentration (Independent Variable) Binding Receptor Occupancy Dose->Binding Determines Curve Dose-Response Curve (4PL Model Fit) Dose->Curve Plotted & Modeled by Transduction Signal Transduction (G-protein, AC) Binding->Transduction Initiates Amplification Signal Amplification (cAMP Production) Transduction->Amplification Leads to Response Cellular Response (Dependent Variable) Amplification->Response Generates Response->Curve Plotted & Modeled by Params Pharmacological Parameters (EC50, Emax) Curve->Params Derives

References

Application Notes and Protocols for PHM-27 (Human) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for conducting a receptor binding assay for the human peptide PHM-27. The protocol is designed for researchers, scientists, and drug development professionals investigating the interaction of PHM-27 with its target receptors.

Introduction to PHM-27

Peptide Histidine Methionine (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) superfamily.[1] PHM-27 and VIP share a high degree of sequence homology and are encoded by the same precursor. Consequently, PHM-27 is known to interact with the receptors for VIP and PACAP, namely the VPAC1, VPAC2, and PAC1 receptors.[2][3] These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] Interestingly, recent studies have also identified PHM-27 as a potent agonist of the human calcitonin receptor (hCTr), demonstrating its potential for cross-reactivity with other GPCR families.[5]

Data Presentation

The following tables summarize the binding affinities of PHM-27 and related peptides to their respective human receptors. This data is essential for designing and interpreting binding assays.

Table 1: Binding Affinities (Ki/Kd) and Potencies (IC50/EC50) of PHM-27 and Related Ligands

LigandReceptorCell LineAssay TypeValueReference
PHM-27hCTrTransiently expressed in cellsFunctional (agonist)11 nM (potency)[5]
PACAP-38PAC1-Binding4 nM (IC50)[3]
PACAP-38VPAC1-Binding2 nM (IC50)[3]
PACAP-38VPAC2-Binding1 nM (IC50)[3]
PACAP-27PAC13T3 cellsBindingIC50 values determined[1]
VIPVPAC1PANC-1 cellsBindingIC50 values determined[1]
VIPVPAC1Human MonocytesBinding0.25 nM (Kd - high affinity), 25 nM (Kd - low affinity)[6]

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to characterize the interaction of PHM-27 with its target receptors. This protocol is adapted from established methods for VIP and PACAP receptor binding assays.[1][7]

Principle of the Assay

A competitive receptor binding assay measures the ability of an unlabeled ligand (the "competitor," in this case, PHM-27 or its analogs) to displace a labeled ligand (the "radioligand") from a receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competitor. By measuring the displacement at various concentrations of the competitor, the binding affinity (Ki) can be determined.

Materials and Reagents
  • Cell Lines:

    • Human pancreatic carcinoma cells (PANC-1) expressing VPAC1 receptors.[1]

    • Human breast cancer cells (T47D) expressing VPAC1 receptors.[1][8]

    • Mouse fibroblasts (3T3 cells) transfected to express human PAC1, VPAC1, or VPAC2 receptors.[1]

    • HEK293 or CHO-K1 cells transiently or stably expressing the human receptor of interest (VPAC1, VPAC2, PAC1, or hCTr).

  • Radioligands (select one based on the target receptor):

    • [125I]-VIP (for VPAC1 and VPAC2 receptors)

    • [125I]-PACAP-27 (for PAC1 receptors)[1]

    • [125I]-Calcitonin (for hCTr)[5]

  • Unlabeled Ligands:

    • Human PHM-27 (for generating competition curves)

    • Human VIP, PACAP-27, PACAP-38 (as positive controls)

    • Human Calcitonin (for hCTr assays)[5]

  • Buffers and Reagents:

    • Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Phosphate-Buffered Saline (PBS)

    • Membrane Preparation Buffer: Tris-HCl (50 mM, pH 7.4), MgCl2 (5 mM), EDTA (1 mM), and a protease inhibitor cocktail.

    • Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 0.5% Bovine Serum Albumin (BSA) and a protease inhibitor cocktail.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Centrifuge (refrigerated)

    • Homogenizer (Dounce or Polytron)

    • 96-well filter plates (e.g., with GF/C filters)

    • Vacuum manifold for filter plates

    • Gamma counter

    • Scintillation counter (if using 3H-labeled ligands)

Cell Culture and Membrane Preparation
  • Cell Culture: Culture the selected cell line in appropriate medium until confluent.

  • Harvesting: Wash the cells with cold PBS and harvest by scraping or using a non-enzymatic cell dissociation solution.

  • Homogenization: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold Membrane Preparation Buffer. Homogenize the cells using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

  • Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and centrifuge again. Repeat the wash step. Finally, resuspend the pellet in Assay Buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.

Radioligand Binding Assay Procedure
  • Assay Setup: Set up the assay in a 96-well plate. Each well will have a final volume of 200 µL.

  • Addition of Reagents:

    • Add 50 µL of Assay Buffer to all wells.

    • For Total Binding wells, add 50 µL of Assay Buffer.

    • For Non-Specific Binding (NSB) wells, add 50 µL of a high concentration of an appropriate unlabeled ligand (e.g., 1 µM VIP or PACAP-38) to saturate the receptors.[1]

    • For Competition wells, add 50 µL of varying concentrations of PHM-27 (or other competitor peptides).

  • Radioligand Addition: Add 50 µL of the radioligand (e.g., [125I]-VIP at a final concentration of ~50 pM) to all wells.[1]

  • Membrane Addition: Add 50 µL of the prepared cell membrane suspension to all wells. The amount of membrane protein per well should be optimized to ensure that less than 10% of the total radioligand is bound.[9]

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with cold Assay Buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter mat.

    • Place the filter mat in a sample bag with scintillation fluid (if necessary for the counter type) or directly into a gamma counter.

    • Measure the radioactivity (in counts per minute, CPM) in each well.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (PHM-27) concentration. The percentage of specific binding is calculated as: (CPM in competition well - NSB) / (Total Binding - NSB) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism to determine the IC50 value, which is the concentration of PHM-27 that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki (Inhibition Constant):

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway Diagram

PHM27_Signaling_Pathway PHM27 PHM-27 Receptor VPAC1 / VPAC2 / PAC1 Receptor PHM27->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression Regulates Binding_Assay_Workflow start Start cell_culture Cell Culture (Expressing Receptor) start->cell_culture membrane_prep Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep assay_setup Assay Plate Setup (96-well) membrane_prep->assay_setup add_reagents Add Reagents: 1. Unlabeled Ligand (PHM-27) 2. Radioligand ([125I]-VIP) 3. Membranes assay_setup->add_reagents incubation Incubation (e.g., 60 min at RT) add_reagents->incubation filtration Filtration & Washing (Separate bound/free ligand) incubation->filtration counting Radioactivity Counting (Gamma Counter) filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

References

Application Notes and Protocols for Immunohistochemical Localization of PHM-27 in Human Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Peptide Histidine Methionine-27 (PHM-27) in human tissues. PHM-27, a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides, is derived from the same precursor as VIP and plays a role in various physiological processes.[1][2][3][4] The following protocol is a comprehensive guide for the detection of PHM-27 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Principle of the Method

Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. This protocol employs an indirect method where a primary antibody specific to PHM-27 binds to the target antigen in the tissue. A secondary antibody, conjugated to an enzyme (such as horseradish peroxidase - HRP), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for visualization under a microscope.

Experimental Workflow

The overall experimental workflow for the immunohistochemical localization of PHM-27 is depicted below.

G cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Tissue_Fixation Tissue Fixation (10% Neutral Buffered Formalin) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Microtome Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization_Rehydration Deparaffinization & Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization_Rehydration->Antigen_Retrieval Blocking Blocking of Non-Specific Binding Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (anti-PHM-27) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chromogen Detection (DAB) Secondary_Antibody->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Clearing Dehydration & Clearing Counterstaining->Dehydration_Clearing Mounting Coverslipping & Mounting Dehydration_Clearing->Mounting Microscopy Microscopic Examination Mounting->Microscopy

Caption: Experimental workflow for PHM-27 immunohistochemistry.

Reagents and Materials

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Primary Antibody (Anti-PHM-27)VariousUser Defined
Biotinylated Secondary AntibodyVector LaboratoriesUser Defined
Avidin-Biotin-HRP ComplexVector LaboratoriesPK-6100
Diaminobenzidine (DAB) Substrate KitVector LaboratoriesSK-4105
Hematoxylin CounterstainSigma-AldrichHHS32
10% Neutral Buffered FormalinSigma-AldrichHT501128
XyleneSigma-Aldrich534056
Ethanol (100%, 95%, 80%, 70%)Sigma-AldrichE7023
Citrate Buffer (10 mM, pH 6.0)Sigma-AldrichC9999
Phosphate Buffered Saline (PBS)Sigma-AldrichP4417
Normal Serum (from species of secondary Ab)Vector LaboratoriesUser Defined
Mounting MediumSigma-AldrichM1264
Microscope Slides (charged)Fisher Scientific12-550-15
CoverslipsFisher Scientific12-545-81
Staining JarsVWR82004-368
Humidified ChamberVWR10810-062
MicroscopeOlympus, Leica, ZeissUser Defined

Detailed Experimental Protocol

1. Tissue Preparation

1.1. Fixation: Immediately fix freshly dissected human tissue (not exceeding 4 mm in thickness) in 10% neutral buffered formalin for 18-24 hours at room temperature.[5]

1.2. Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols (70%, 80%, 95%, 100%), clear in xylene, and embed in paraffin wax.[6]

1.3. Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on positively charged microscope slides.

1.4. Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

2. Deparaffinization and Rehydration

2.1. Place slides in a slide rack and perform the following washes:

  • Xylene: 2 changes for 5 minutes each.[7]
  • 100% Ethanol: 2 changes for 3 minutes each.[7]
  • 95% Ethanol: 2 changes for 3 minutes each.
  • 80% Ethanol: 1 change for 3 minutes.
  • 70% Ethanol: 1 change for 3 minutes. 2.2. Rinse slides in gently running tap water for 5 minutes.[6]

3. Antigen Retrieval

3.1. Heat-Induced Epitope Retrieval (HIER):

  • Immerse slides in a staining jar containing 10 mM Sodium Citrate Buffer (pH 6.0).[6][8]
  • Heat the solution to 95-100°C in a water bath, steamer, or microwave.
  • Incubate for 20-30 minutes. The optimal time should be determined empirically.
  • Allow the slides to cool in the buffer for 20 minutes at room temperature.[6] 3.2. Rinse slides in PBS for 2 changes of 5 minutes each.

4. Immunostaining

4.1. Peroxidase Blocking: To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature.[8] 4.2. Rinse slides in PBS for 2 changes of 5 minutes each.

4.3. Blocking Non-Specific Binding: Incubate sections with a blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in PBS) for 30-60 minutes at room temperature in a humidified chamber.[8]

4.4. Primary Antibody Incubation:

  • Drain the blocking solution from the slides without rinsing.
  • Dilute the primary anti-PHM-27 antibody to its optimal concentration in the blocking solution. The optimal dilution should be determined by titration.
  • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

4.5. Secondary Antibody Incubation:

  • The following day, bring the slides to room temperature and wash with PBS for 3 changes of 5 minutes each.
  • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature in a humidified chamber.

4.6. Detection:

  • Wash slides with PBS for 3 changes of 5 minutes each.
  • Incubate sections with the Avidin-Biotin-HRP complex (ABC reagent), prepared according to the manufacturer's instructions, for 30 minutes at room temperature.
  • Wash slides with PBS for 3 changes of 5 minutes each.
  • Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.[6]
  • Stop the reaction by immersing the slides in distilled water.

5. Counterstaining, Dehydration, and Mounting

5.1. Counterstaining: Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[6] 5.2. Bluing: Rinse the slides in running tap water for 5-10 minutes until the nuclei turn blue.[6] 5.3. Dehydration: Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%) and clear in xylene.[6] 5.4. Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip.

Data Presentation

The following table summarizes the expected localization of PHM-27 in various human tissues based on available literature. The staining intensity and cellular localization may vary depending on the specific antibody and protocol used.

TissueExpected LocalizationStaining Intensity (Example)Cellular Compartment
BrainNeuronal perikarya and processes in regions like the hypothalamus and cortex.[1]++Cytoplasmic, Axonal
DuodenumEnteric nervous system, endocrine cells.[1]+++Cytoplasmic
SkinNerve fibers around eccrine sweat glands.[9]++Axonal
ColonMyenteric ganglia and mucosal epithelium.[10]++Cytoplasmic, Basolateral membrane of epithelial cells
Adrenal GlandMedullary chromaffin cells.[11]+Cytoplasmic

Staining Intensity: + (weak), ++ (moderate), +++ (strong)

PHM-27 Signaling Pathway

PHM-27 is known to interact with receptors of the VIP/PACAP family, primarily VPAC1 and VPAC2 receptors, and can also interact with the calcitonin receptor.[12][13] Upon binding to its G-protein coupled receptors, it can activate downstream signaling cascades, predominantly through the adenylyl cyclase pathway leading to the production of cyclic AMP (cAMP).

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor VPAC1/VPAC2 Receptor G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates PHM27 PHM-27 PHM27->Receptor Binds

References

Troubleshooting & Optimization

PHM-27 (human) solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of PHM-27 (human).

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 (human) and what is its primary biological activity?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is an endogenous product of the human prepro-vasoactive intestinal polypeptide (VIP) gene.[1] It is a potent agonist for the human calcitonin receptor (hCTr), with a reported EC50 of 11 nM.[2][3] Its activation of the calcitonin receptor suggests its involvement in pathways regulating calcium homeostasis and potentially other physiological processes.

Q2: What is the recommended solvent for dissolving lyophilized PHM-27?

A2: Based on available data, PHM-27 (human) is soluble up to 1 mg/ml in a solution of 5% acetonitrile in water.[2] For other solvents, a solubility test with a small amount of the peptide is recommended before dissolving the entire sample.

Q3: How should I store lyophilized and reconstituted PHM-27?

A3: Lyophilized PHM-27 should be stored at -20°C for long-term stability.[2][4] Once reconstituted, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4] For short-term storage of the reconstituted peptide, 4°C is acceptable for a few days.

Q4: My PHM-27 solution appears cloudy or has visible particulates. What should I do?

A4: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved. You can try sonicating the solution for a few minutes to aid dissolution.[5] If the problem persists, it may indicate that the solubility limit in the chosen solvent has been exceeded.

Q5: Can I dissolve PHM-27 in DMSO?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of PHM-27.

Problem Possible Cause Solution
Difficulty dissolving lyophilized PHM-27 - Incorrect solvent selection.- Peptide has low solubility in the chosen solvent.- Lyophilized powder is not properly dispersed.- Use the recommended solvent: 5% acetonitrile in water.[2]- Before adding solvent, gently tap the vial to ensure all the powder is at the bottom.- Try sonicating the vial in a water bath for 5-10 minutes to aid dissolution.- If using a different solvent, perform a solubility test on a small aliquot first.
Precipitation observed after reconstitution - Solubility limit exceeded.- Change in pH or temperature affecting solubility.- Interaction with components of the buffer.- Dilute the stock solution further in the same solvent.- Ensure the final working solution buffer is compatible with the peptide. Avoid buffers with high salt concentrations if possible.- If precipitation occurs upon dilution into an aqueous buffer, try adding the peptide stock solution drop-wise while vortexing the buffer.
Inconsistent experimental results - Inaccurate concentration of the peptide stock solution due to incomplete dissolution.- Degradation of the peptide due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Ensure the peptide is fully dissolved before making aliquots or using it in experiments. A clear solution should be observed.- Store lyophilized peptide at -20°C and reconstituted aliquots at -20°C or -80°C.[2][4]- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Low or no biological activity - Peptide degradation.- Incorrect receptor system being used for the assay.- Prepare fresh solutions from lyophilized powder.- Confirm that the cell line or experimental system expresses the human calcitonin receptor (hCTr), as this is the primary target of PHM-27.[2][3]

Data Presentation

Table 1: Quantitative Solubility of PHM-27 (human)

SolventConcentrationReference
5% Acetonitrile in Water≤ 1 mg/ml[2]
WaterData not available
DMSOData not available
PBS (Phosphate-Buffered Saline)Data not available

Note: For solvents other than 5% acetonitrile in water, it is highly recommended to perform a small-scale solubility test before dissolving the entire stock of the peptide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PHM-27 (human)

Materials:

  • Lyophilized PHM-27 (human)

  • Sterile deionized water

  • Acetonitrile (HPLC grade)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Solvent: Prepare a 5% (v/v) acetonitrile in water solution. For example, to make 1 ml of solvent, mix 50 µl of acetonitrile with 950 µl of sterile deionized water.

  • Equilibrate the Peptide: Allow the vial of lyophilized PHM-27 to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add Solvent: Carefully add the appropriate volume of the 5% acetonitrile/water solvent to the vial to achieve the desired stock concentration (not exceeding 1 mg/ml).

  • Dissolve the Peptide: Gently vortex the vial for 1-2 minutes. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: Aliquot the reconstituted PHM-27 into sterile, low-protein-binding microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Performing a Cell-Based cAMP Assay with PHM-27

Materials:

  • Cells expressing the human calcitonin receptor (hCTr)

  • Cell culture medium

  • PHM-27 stock solution (reconstituted as per Protocol 1)

  • Positive control (e.g., human calcitonin)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Seeding: Seed the hCTr-expressing cells into the multi-well plates at a predetermined density and allow them to attach overnight.

  • Prepare Peptide Dilutions: Prepare serial dilutions of the PHM-27 stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. Also, prepare dilutions of the positive control.

  • Cell Treatment:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with the assay buffer.

    • Add the prepared dilutions of PHM-27, positive control, and a vehicle control (assay buffer with the same final concentration of acetonitrile as the highest peptide concentration) to the respective wells.

  • Incubation: Incubate the plate at 37°C for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement: Following incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the PHM-27 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

PHM-27 Signaling Pathway

PHM27_Signaling_Pathway PHM27 PHM-27 hCTr Human Calcitonin Receptor (hCTr) PHM27->hCTr Binds G_protein Gs Protein hCTr->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates

Caption: PHM-27 activates the hCTr, leading to cAMP production.

Experimental Workflow for PHM-27 Solubility Testing

Solubility_Workflow start Start: Lyophilized PHM-27 equilibrate Equilibrate to Room Temperature start->equilibrate small_aliquot Take a Small Aliquot equilibrate->small_aliquot add_solvent Add Test Solvent (e.g., Water, DMSO, Buffer) small_aliquot->add_solvent vortex Vortex Gently add_solvent->vortex observe Observe for Dissolution vortex->observe clear_solution Clear Solution observe->clear_solution Yes not_dissolved Not Fully Dissolved observe->not_dissolved No end_soluble End: Soluble clear_solution->end_soluble sonicate Sonicate for 5-10 min not_dissolved->sonicate observe2 Re-observe sonicate->observe2 observe2->end_soluble Yes end_insoluble End: Insoluble (Try another solvent) observe2->end_insoluble No

Caption: A logical workflow for testing PHM-27 solubility.

References

how to properly store and handle lyophilized PHM-27 (human)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of lyophilized PHM-27 (human).

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 (human) and what is its primary biological activity?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide derived from the human prepro-vasoactive intestinal polypeptide. Its primary biological activity is as a potent agonist for the human calcitonin receptor (hCTR)[1]. Activation of hCTR by PHM-27 can lead to various cellular responses, including the enhancement of glucose-induced insulin secretion from pancreatic beta cells[1].

Q2: How should I store the lyophilized PHM-27 powder upon receipt?

A2: For long-term storage, lyophilized PHM-27 should be stored at -20°C or colder, where it can be stable for up to 12 months. For short-term storage, 4°C is acceptable for a few weeks. It is crucial to keep the vial tightly sealed and protected from moisture and bright light.

Q3: What is the best way to reconstitute lyophilized PHM-27?

A3: The choice of solvent depends on the experimental requirements. PHM-27 is insoluble in water. Common solvents for reconstitution include:

  • DMSO

  • 60% acetonitrile in water with 0.1% TFA

  • 5% acetonitrile in water

For a detailed step-by-step reconstitution protocol, please refer to the Experimental Protocols section.

Q4: How should I store the reconstituted PHM-27 solution?

A4: Once reconstituted, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. The stability of the reconstituted peptide in solution can vary depending on the solvent and storage temperature. Generally, it can be stored for up to 5 days at 4°C or for up to 3 months at -20°C.

Q5: Can I sonicate the peptide solution to aid dissolution?

A5: Yes, brief sonication in a water bath can help dissolve the peptide, especially if larger particles are present. However, avoid excessive heating of the sample during this process.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving the Lyophilized Powder - Incorrect solvent selection.- Peptide has aggregated.- Insufficient mixing.- Ensure you are using one of the recommended solvents (DMSO, acetonitrile/water with TFA).- Briefly sonicate the vial in a water bath to break up aggregates.- Gently vortex or pipette the solution up and down to ensure thorough mixing. Avoid vigorous shaking.
Precipitation of the Peptide After Dilution in Aqueous Buffer - The peptide's solubility limit has been exceeded in the final buffer.- The pH of the buffer is close to the peptide's isoelectric point (pI).- Dilute the initial concentrated stock solution further with the assay buffer.- Adjust the pH of the buffer. For basic peptides, a slightly acidic pH may improve solubility, and for acidic peptides, a slightly basic pH may be beneficial.
Loss of Biological Activity - Repeated freeze-thaw cycles.- Improper storage of the reconstituted solution.- Oxidation of sensitive amino acid residues (e.g., Methionine).- Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles.- Store reconstituted solutions at -20°C or -80°C.- Use oxygen-free buffers for reconstitution and storage if oxidation is a concern.
Inconsistent Results in Glucose-Stimulated Insulin Secretion (GSIS) Assays - Inaccurate peptide concentration due to incomplete solubilization.- Degradation of the peptide in the assay medium.- Variability in cell health or passage number.- Ensure the peptide is fully dissolved before use.- Prepare fresh dilutions of PHM-27 for each experiment.- Maintain consistent cell culture conditions and use cells within a specific passage number range.

Data Presentation

Table 1: Storage and Stability of PHM-27 (human)
Form Storage Temperature Duration Notes
Lyophilized Powder-20°CUp to 12 months[1]Store in a tightly sealed vial, protected from light and moisture.
4°CShort-term (weeks)[1]For immediate use.
Reconstituted in DMSO or Acetonitrile/Water-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsFor longer-term storage of the solution.
4°CUp to 5 daysFor short-term use within an experiment.
Table 2: Recommended Solvents for Reconstitution
Solvent Concentration Notes
Dimethyl sulfoxide (DMSO)---A common solvent for initial stock solutions.
Acetonitrile / Water with TFA60% Acetonitrile, 0.1% Trifluoroacetic AcidSuitable for creating a concentrated stock.
Acetonitrile / Water5% AcetonitrileCan be used for direct solubilization to a working concentration.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PHM-27
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized PHM-27 to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.

  • Add Solvent: Carefully add the desired volume of a recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Dissolve the Peptide: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonicate briefly in a water bath.

  • Aliquot and Store: Once dissolved, aliquot the stock solution into smaller, single-use polypropylene tubes and store at -20°C or -80°C.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a general guideline and may need to be optimized for your specific cell line (e.g., INS-1, MIN6, or primary islets).

  • Cell Seeding: Seed pancreatic beta cells in a 24-well plate at an appropriate density and allow them to adhere and grow for 48-72 hours.

  • Pre-incubation: Gently wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM). Then, pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C.

  • Stimulation: After pre-incubation, remove the buffer and add fresh KRB buffer containing:

    • Low glucose (2.5 mM) as a negative control.

    • High glucose (e.g., 16.7 mM) as a positive control.

    • High glucose (16.7 mM) + varying concentrations of PHM-27.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well.

Visualizations

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR Calcitonin Receptor (hCTR) PHM27->CTR Binds G_protein Gs Protein CTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Promotes

Caption: Signaling pathway of PHM-27 via the calcitonin receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay GSIS Assay cluster_analysis Analysis Reconstitute Reconstitute Lyophilized PHM-27 Stimulate Stimulate with High Glucose +/- PHM-27 Reconstitute->Stimulate Seed_Cells Seed Pancreatic Beta Cells Preincubate Pre-incubate with Low Glucose Seed_Cells->Preincubate Preincubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Insulin (ELISA) Collect->ELISA Analyze Analyze Data ELISA->Analyze

Caption: Experimental workflow for a GSIS assay using PHM-27.

References

potential off-target effects of PHM-27 (human) in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of PHM-27 (human) in experimental settings. The following information is designed to help troubleshoot unexpected experimental outcomes and provide a deeper understanding of PHM-27's pharmacology.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular responses in our experiments with PHM-27. What are the known off-target receptors for this peptide?

A1: While PHM-27 is structurally and functionally related to the VIP/PACAP family of peptides and primarily targets VPAC1, VPAC2, and PAC1 receptors, a significant off-target interaction has been identified with the human calcitonin receptor (hCTr).[1] Functional profiling has shown that PHM-27 is a potent agonist at the hCTr, with an efficacy similar to human calcitonin.[1] Therefore, if your experimental system expresses hCTr, any observed effects could be mediated through this receptor.

Q2: What are the primary receptors for PHM-27, and what is its relative affinity?

A2: PHM-27 is the human equivalent of Peptide Histidine Isoleucine (PHI) and is an endogenous ligand for the Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) receptors.[2][3] These are G protein-coupled receptors (GPCRs) belonging to the Class B secretin receptor family. The family consists of:

  • VPAC1 Receptor (VPAC1R)

  • VPAC2 Receptor (VPAC2R)

  • PAC1 Receptor (PAC1R)

PHM-27, along with VIP and PACAP, can activate these receptors, which are involved in a wide array of physiological processes.[4] In human lung tissue, the binding specificity for PACAP receptors was found to be PACAP-27 ≈ VIP > helodermin ≈ PHM >> secretin.[5][6] For VIP receptors in the same tissue, the specificity was VIP ≈ helodermin ≈ PACAP-27 >> PHM >> secretin.[5][6]

Q3: We are seeing a significant increase in intracellular cAMP levels. Is this consistent with PHM-27 activity?

A3: Yes, a robust increase in cyclic AMP (cAMP) is a hallmark of PHM-27 activity at both its primary and off-target receptors. The VPAC1, VPAC2, PAC1, and the human calcitonin receptors are all primarily coupled to the Gs alpha-subunit of G proteins. Activation of Gs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This signaling pathway was confirmed in studies on human lung tissue where PHM showed potency in adenylyl cyclase stimulation, and also in studies where PHM-27 activated the hCTr.[1][5][6]

Q4: How can we differentiate between on-target and off-target effects of PHM-27 in our experiments?

A4: To dissect the specific receptor mediating the effects of PHM-27, a combination of pharmacological and molecular approaches is recommended:

  • Selective Antagonists: Use selective antagonists for the suspected receptors. For instance, a selective VPAC1, VPAC2, or PAC1 antagonist can be used to see if the effect of PHM-27 is blocked. Similarly, a calcitonin receptor antagonist, such as salmon calcitonin (8-32), can be used to probe for hCTr involvement.[1]

  • Receptor Knockdown/Knockout: If working with cell lines, using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of specific receptors (VPAC1, VPAC2, PAC1, or hCTr) can provide definitive evidence for the involvement of a particular receptor in the observed phenotype.

  • Receptor Expression Profiling: Analyze the expression levels of the potential target and off-target receptors in your experimental model (cells or tissues) using techniques like RT-qPCR or western blotting. This will help you determine which receptors are present and are therefore potential mediators of PHM-27's effects.

Troubleshooting Guides

Issue: Inconsistent or unexpected dose-response curves with PHM-27.

  • Possible Cause 1: Multiple Receptor Affinities. The observed dose-response curve may be a composite of PHM-27 acting on multiple receptors (VPAC1, VPAC2, PAC1, hCTr) with different affinities.

  • Troubleshooting Steps:

    • Perform competition binding assays with radiolabeled ligands for each of the potential receptors to determine the binding affinity of PHM-27 for each receptor in your system.

    • Use selective antagonists for each receptor to isolate the dose-response curve for the remaining receptors.

  • Possible Cause 2: Receptor Desensitization. Prolonged exposure to PHM-27 may lead to desensitization and downregulation of its receptors.

  • Troubleshooting Steps:

    • Perform time-course experiments to assess the duration of the cellular response.

    • Measure receptor expression levels after treatment with PHM-27 to check for downregulation.

Issue: Observed physiological effect does not align with known functions of VIP/PACAP receptors.

  • Possible Cause: Activation of the off-target human calcitonin receptor (hCTr). The physiological roles of calcitonin are primarily related to calcium and phosphate metabolism. If your experimental observations are related to these processes, it is highly likely that the hCTr is being activated.

  • Troubleshooting Steps:

    • Confirm the expression of hCTr in your experimental model.

    • Use a selective calcitonin receptor antagonist to block the observed effect.

    • As a positive control, use human calcitonin to see if it recapitulates the effects observed with PHM-27.

Quantitative Data Summary

Table 1: Binding Affinity and Functional Potency of PHM-27 and Related Peptides at Human Receptors

PeptideReceptor(s)Tissue/Cell LineAssay TypeDissociation Constant (Kd) / EC50Reference
PHM-27Human Calcitonin Receptor (hCTr)Transiently expressed in cellsFunctional AssayPotency (EC50) = 11 nM[1]
PHMPACAP/VIP ReceptorsHuman Lung MembranesAdenylyl Cyclase StimulationLower potency than PACAP-27 and VIP[5][6]
PACAP-27PACAP/VIP ReceptorsHuman Lung MembranesAdenylyl Cyclase StimulationEC50 = 1.6 nM[5][6]
VIPPACAP/VIP ReceptorsHuman Lung MembranesAdenylyl Cyclase StimulationEC50 = 1.6 nM[5][6]
PACAP-27PACAP ReceptorHuman Lung Membranes125I-PACAP-27 BindingKd = 5.2 nM[5][6]
VIPVIP ReceptorsHuman Lung Membranes125I-VIP BindingKd1 = 5.4 nM, Kd2 = 197 nM[5][6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

This protocol is a generalized method for assessing the binding of PHM-27 to cell membranes expressing the receptor of interest.

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microcentrifuge tube, add a fixed amount of membrane protein (e.g., 20-50 µg).

    • Add a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [125I]-VIP for VIP receptors, [125I]-Calcitonin for hCTr).

    • Add increasing concentrations of unlabeled PHM-27 (competitor).

    • For non-specific binding, add a high concentration of the unlabeled specific ligand in a separate set of tubes.

    • Incubate at a defined temperature (e.g., room temperature or 37°C) for a specific time to reach equilibrium.

  • Separation and Counting:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of PHM-27.

    • Determine the IC50 value (concentration of PHM-27 that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay to Measure Functional Activity

This protocol measures the ability of PHM-27 to stimulate intracellular cAMP production.

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest in appropriate media.

    • Plate the cells in a multi-well plate (e.g., 96-well) and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of PHM-27 to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

    • Measure the intracellular cAMP concentration in the lysates using a competitive immunoassay format (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the log concentration of PHM-27.

    • Determine the EC50 value (concentration of PHM-27 that produces 50% of the maximal response).

Visualizations

PHM27_Signaling_Pathways cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Signaling PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 VPAC2 VPAC2 PHM27->VPAC2 PAC1 PAC1 PHM27->PAC1 hCTr hCTr (Off-Target) PHM27->hCTr Gs Gs VPAC1->Gs activate VPAC2->Gs activate PAC1->Gs activate hCTr->Gs activate AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Caption: Canonical Gs-coupled signaling pathway for PHM-27 at its primary and off-target receptors.

Off_Target_Workflow Start Unexpected Experimental Outcome with PHM-27 CheckExpression Profile Expression of VPAC1, VPAC2, PAC1, hCTr Start->CheckExpression Antagonist Use Selective Antagonists (VPAC/PAC1 vs. hCTr) CheckExpression->Antagonist Knockdown Receptor Knockdown/Knockout (siRNA or CRISPR) CheckExpression->Knockdown PositiveControl Use Positive Controls (VIP/PACAP and Calcitonin) CheckExpression->PositiveControl Analyze Analyze and Compare Functional Readouts (e.g., cAMP assay) Antagonist->Analyze Knockdown->Analyze PositiveControl->Analyze Conclusion Identify Mediating Receptor(s) Analyze->Conclusion

Caption: Experimental workflow to investigate potential PHM-27 off-target effects.

References

Technical Support Center: Enhancing the Stability of PHM-27 (human) for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the human peptide hormone PHM-27 for long-term experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and what are its primary functions?

Peptide Histidine Methionine 27 (PHM-27) is a 27-amino acid peptide hormone.[1][2] It is structurally and functionally related to Vasoactive Intestinal Peptide (VIP) and is derived from the same precursor protein, prepro-VIP.[3][4][5][6] PHM-27 is known to be a potent agonist for the human calcitonin receptor and is involved in processes such as enhancing glucose-induced insulin secretion.[2]

Q2: What are the main causes of PHM-27 instability in experimental settings?

Like many peptides, PHM-27 is susceptible to various degradation pathways that can compromise its biological activity over time.[7][8][9][10] The primary causes of instability include:

  • Proteolytic Degradation: Enzymes present in cell culture media or biological samples can cleave the peptide bonds of PHM-27.

  • Chemical Degradation: Specific amino acid residues within the PHM-27 sequence are prone to chemical modifications such as oxidation (especially Methionine) and deamidation (Asparagine and Glutamine).[11]

  • Physical Instability: Aggregation and adsorption to surfaces can reduce the effective concentration of the peptide in solution.[12]

  • pH and Temperature: Suboptimal pH and elevated temperatures can accelerate both chemical and enzymatic degradation.[13]

Q3: How should I store PHM-27 to maximize its stability?

For optimal stability, PHM-27 should be stored in lyophilized form at -20°C or -80°C.[1] Once reconstituted, the peptide solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (up to 5 days), a refrigerated temperature of 4°C is acceptable.[1] It is also advisable to minimize the exposure of both lyophilized powder and solutions to atmospheric oxygen.

Q4: What are the general strategies to improve the stability of peptides like PHM-27?

Several strategies can be employed to enhance the stability of peptides for long-term experiments:[13][14][15][16][17][18]

  • Chemical Modifications:

    • Amino Acid Substitution: Replacing susceptible amino acids with more stable, non-natural counterparts (e.g., D-amino acids).[16][17]

    • N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[17]

    • Cyclization: Creating a cyclic peptide structure can increase resistance to proteases.[17][18]

  • Formulation Strategies:

    • pH Optimization: Determining the optimal pH for the peptide solution can significantly reduce degradation rates.[7][8][9][10]

    • Use of Excipients: Adding stabilizers such as sugars, polyols, or non-ionic surfactants can prevent aggregation and surface adsorption.[13]

    • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size and protect it from enzymatic degradation.[16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of PHM-27 activity over time in cell culture. Proteolytic degradation by enzymes in serum-containing media.1. Switch to serum-free media if possible. 2. Add protease inhibitors to the culture medium. 3. Consider using a more stable, chemically modified analog of PHM-27.
Inconsistent results between experiments. 1. Peptide aggregation. 2. Adsorption to plasticware. 3. Multiple freeze-thaw cycles of the stock solution.1. Include anti-aggregation agents like polysorbate 80 in the buffer. 2. Use low-retention microcentrifuge tubes and pipette tips. 3. Aliquot the stock solution after reconstitution to avoid repeated freezing and thawing.
Precipitate formation in the PHM-27 solution. 1. Poor solubility at the working concentration or pH. 2. Aggregation of the peptide.1. Review the solubility information provided by the supplier. PHM-27 is noted to be insoluble in water and requires solvents like DMSO or acetonitrile for initial dissolution.[1] 2. Adjust the pH of the buffer. 3. Incorporate solubilizing excipients.
Oxidation of the Methionine residue. Exposure to oxygen and metal ions.1. Use degassed buffers. 2. Add antioxidants like methionine or EDTA to the formulation.

Experimental Protocols

Protocol 1: Assessment of PHM-27 Stability in Experimental Buffers

This protocol outlines a method to determine the stability of PHM-27 in different buffer conditions over time.

Materials:

  • Lyophilized PHM-27

  • A selection of buffers at different pH values (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Tris buffer pH 8.5)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Incubator or water bath

Methodology:

  • Reconstitute lyophilized PHM-27 in an appropriate solvent (e.g., 5% acetonitrile in water) to create a stock solution.[2]

  • Dilute the stock solution to a final concentration of 1 mg/mL in each of the experimental buffers.

  • Immediately after preparation (T=0), inject an aliquot of each sample into the HPLC to determine the initial peak area of intact PHM-27.

  • Incubate the remaining solutions at a relevant experimental temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer condition and analyze by HPLC.

  • Calculate the percentage of remaining intact PHM-27 at each time point relative to the T=0 sample.

Data Presentation:

Buffer (pH)Temperature (°C)% Remaining PHM-27 (1h)% Remaining PHM-27 (4h)% Remaining PHM-27 (8h)% Remaining PHM-27 (24h)% Remaining PHM-27 (48h)
Citrate (5.0)3798%92%85%65%40%
PBS (7.4)3795%85%70%40%15%
Tris (8.5)3790%75%55%20%5%
Protocol 2: N-terminal Acetylation and C-terminal Amidation of PHM-27

This protocol describes the chemical modification of PHM-27 to improve its resistance to exopeptidases.

Materials:

  • Solid-phase peptide synthesis (SPPS) resin

  • Fmoc-protected amino acids

  • Acetic anhydride

  • Rink Amide resin (for C-terminal amidation)

  • Standard cleavage and deprotection reagents for SPPS

Methodology:

  • C-terminal Amidation: Synthesize the PHM-27 peptide on a Rink Amide resin using standard Fmoc-SPPS chemistry. Cleavage from this resin will yield a C-terminally amidated peptide.

  • N-terminal Acetylation:

    • Following the final amino acid coupling and Fmoc deprotection, keep the peptide on the resin.

    • Wash the resin thoroughly with DMF.

    • Treat the resin with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin extensively to remove excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the modified PHM-27 analog by mass spectrometry.

Visualizations

Peptide_Degradation_Pathways Intact_PHM27 Intact PHM-27 Oxidation Oxidation (Met) Intact_PHM27->Oxidation O2, metal ions Deamidation Deamidation (Asn, Gln) Intact_PHM27->Deamidation pH, temp Aggregation Aggregation Intact_PHM27->Aggregation concentration Adsorption Surface Adsorption Intact_PHM27->Adsorption Proteolysis Proteolysis Intact_PHM27->Proteolysis proteases

Caption: Common degradation pathways affecting PHM-27 stability.

Stability_Workflow start Start: Lyophilized PHM-27 reconstitution Reconstitute in Appropriate Solvent start->reconstitution prep_samples Prepare Samples in Test Buffers (Varying pH, Excipients) reconstitution->prep_samples t0_analysis T=0 Analysis (HPLC, MS) prep_samples->t0_analysis incubation Incubate at Desired Temperature prep_samples->incubation conclusion Determine Optimal Stability Conditions t0_analysis->conclusion timed_analysis Time-Point Analysis (HPLC, MS) incubation->timed_analysis data_analysis Data Analysis: Calculate % Remaining Peptide timed_analysis->data_analysis data_analysis->conclusion

Caption: Experimental workflow for assessing PHM-27 stability.

References

avoiding repeated freeze-thaw cycles of PHM-27 (human) solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of PHM-27 (human) solutions, with a focus on avoiding degradation due to repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of PHM-27 solutions.

IssuePossible CauseRecommended Solution
Reduced or no biological activity of PHM-27 solution Degradation due to multiple freeze-thaw cycles: Repeated freezing and thawing can denature the peptide, leading to a loss of function.[1]1. Aliquot for single use: Upon reconstitution, immediately aliquot the PHM-27 solution into single-use volumes. 2. Minimize handling: Handle the peptide solution as little as possible. 3. Proper storage: Store aliquots at -20°C or -80°C for long-term stability.
Improper storage conditions: Storing the solution at 4°C for extended periods or exposure to light can cause degradation.1. Follow recommended storage temperatures: For short-term storage (up to a week), 4°C may be acceptable, but for longer periods, -20°C or -80°C is required. 2. Protect from light: Store vials in a dark container or wrapped in foil.
Incorrect reconstitution solvent: Using a solvent that is not compatible with PHM-27 can lead to precipitation or degradation.1. Use recommended solvent: The technical data sheet for PHM-27 (human) specifies solubility up to 1 mg/ml in 5% acetonitrile/water. 2. Test solubility: If using a different buffer system, test the solubility with a small amount of the peptide first.
Precipitation observed in the PHM-27 solution after thawing Peptide aggregation: Freeze-thaw cycles can promote the formation of peptide aggregates, which are often inactive.1. Gentle thawing: Thaw the solution slowly on ice. 2. Avoid vigorous mixing: Do not vortex or shake the solution vigorously. Gentle swirling is sufficient. 3. Consider sonication: Brief sonication in a water bath may help to redissolve precipitates, but this should be done with caution to avoid degradation.
Buffer incompatibility: The pH or salt concentration of the buffer may not be optimal for PHM-27 solubility at low temperatures.1. Optimize buffer conditions: If precipitation persists, consider adjusting the pH or ionic strength of your buffer. 2. Consult literature: Review literature for buffer systems used with similar peptides like VIP or PACAP.
Inconsistent results between experiments Variability in PHM-27 activity due to freeze-thaw cycles: Using a stock solution that has undergone a different number of freeze-thaw cycles for different experiments will lead to inconsistent results.1. Strictly adhere to single-use aliquots: Ensure that each experiment uses a fresh, previously unthawed aliquot. 2. Maintain a detailed log: Keep a record of the reconstitution date and the number of times each stock vial has been accessed.
Contamination of the stock solution: Microbial or chemical contamination can degrade the peptide or interfere with the assay.1. Use sterile techniques: Always use sterile pipette tips, tubes, and solvents when handling the PHM-27 solution. 2. Filter-sterilize buffers: If preparing your own buffers, filter-sterilize them before use.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to avoid repeated freeze-thaw cycles for PHM-27 solutions?

A1: Repeated freeze-thaw cycles expose the peptide to significant physical stress. Ice crystal formation can disrupt the three-dimensional structure of the peptide, leading to denaturation and aggregation. This can result in a significant loss of biological activity and lead to unreliable and irreproducible experimental results.

Q2: How many times can I safely freeze and thaw my PHM-27 stock solution?

A2: Ideally, a PHM-27 solution should only be subjected to one freeze-thaw cycle. To achieve this, it is highly recommended to aliquot the reconstituted peptide into single-use volumes immediately after preparation.

Q3: What are the optimal storage conditions for reconstituted PHM-27?

A3: For long-term storage, reconstituted aliquots of PHM-27 should be stored at -20°C or, preferably, -80°C. For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended to maintain potency over time. Always protect the solution from light.

Q4: My lyophilized PHM-27 arrived at room temperature. Is it still viable?

A4: Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping. However, for long-term storage, the lyophilized powder should be stored at -20°C. Upon receipt, it is best practice to store the vial at the recommended temperature until you are ready to reconstitute it.

Q5: What is the recommended procedure for reconstituting lyophilized PHM-27?

A5: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. Reconstitute the peptide using a sterile, appropriate solvent as specified on the product data sheet (e.g., 5% acetonitrile/water). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

Data on the Impact of Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesAnalytePercent Change in Concentration/Activity (Median)Reference
2Plasma Proteins1.7%[1]
3Plasma Proteins2.4%[1]
4Plasma Proteins3.5%[1]
5Plasma Proteins3.1%[1]
3Glutathione S-transferaseSignificant Decrease[2]
5Various CytokinesVariable, some significant changes[3]

Note: The extent of degradation can vary significantly depending on the specific peptide, its concentration, the composition of the buffer, and the rate of freezing and thawing. The data above should be considered as a general illustration of the potential for degradation.

Experimental Protocols

Protocol 1: Recommended Workflow for Handling PHM-27 Solutions to Minimize Degradation

This workflow is designed to ensure the stability and consistent performance of your PHM-27 solutions.

G cluster_0 Preparation cluster_1 Aliquoting and Storage cluster_2 Experimental Use A Receive Lyophilized PHM-27 B Store at -20°C A->B Upon Receipt C Equilibrate Vial to Room Temperature B->C Before Use D Reconstitute in Recommended Solvent C->D Gentle Swirling E Immediately Aliquot into Single-Use Volumes D->E Critical Step F Store Aliquots at -20°C or -80°C E->F Long-Term Storage G Retrieve a Single Aliquot F->G For Each Experiment H Thaw Gently on Ice G->H I Use Immediately in Experiment H->I J Discard Unused Portion of the Aliquot I->J Avoid Refreezing

Recommended workflow for handling PHM-27 solutions.
Protocol 2: Bioassay for Determining PHM-27 Activity using a cAMP Assay

Since PHM-27 is a potent agonist for the human calcitonin receptor, which is a Gs-coupled GPCR, its activity can be determined by measuring the intracellular accumulation of cyclic AMP (cAMP). This protocol outlines a general procedure using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

Materials:

  • Cells expressing the human calcitonin receptor (e.g., HEK293 or CHO cells)

  • PHM-27 solution (freshly thawed single-use aliquot)

  • Calcitonin (as a positive control)

  • Cell culture medium

  • Assay buffer

  • HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody, and a labeled cAMP tracer)

  • 384-well white microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells expressing the human calcitonin receptor to the appropriate confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

  • Assay Setup:

    • Add a defined volume of the cell suspension to each well of the 384-well plate.

    • Prepare serial dilutions of the PHM-27 solution and the calcitonin positive control in assay buffer.

    • Add the diluted PHM-27, calcitonin, or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for the time specified in the HTRF kit protocol (typically 30-60 minutes).

  • cAMP Detection:

    • Following the incubation, add the HTRF detection reagents (anti-cAMP antibody and labeled cAMP tracer) to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes) to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

    • Calculate the HTRF ratio for each well.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the HTRF ratios of the experimental samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the PHM-27 concentration to determine the EC50 value, which represents the concentration of PHM-27 that elicits a half-maximal response.

Signaling Pathway and Troubleshooting Diagram

PHM-27 Signaling Pathway via the Calcitonin Receptor

PHM-27 binding to the calcitonin receptor (a Gs-coupled GPCR) initiates a signaling cascade that leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including the transcription factor CREB (cAMP Response Element-Binding Protein).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PHM27 PHM-27 CTR Calcitonin Receptor (CTR) PHM27->CTR Binds G_protein Gs Protein (α, β, γ) CTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Target Gene Transcription CREB->Gene Promotes

PHM-27 signaling cascade via the calcitonin receptor.
Troubleshooting Logic for a PHM-27 Bioassay

This diagram provides a logical workflow for troubleshooting common issues encountered during a PHM-27 bioassay.

G Start No or Low Signal in Bioassay Check_Peptide Check PHM-27 Integrity Start->Check_Peptide Check_Cells Check Cell Health & Receptor Expression Check_Peptide->Check_Cells No Degraded Peptide Degraded? Check_Peptide->Degraded Yes Viable Cells Viable? Check_Cells->Viable Check_Assay Check Assay Protocol Reagents Reagents Expired? Check_Assay->Reagents Aliquot Used Fresh Aliquot? Degraded->Aliquot Storage Stored Properly? Aliquot->Storage Yes Solution1 Use a new, single-thaw aliquot. Aliquot->Solution1 No Storage->Check_Cells Yes Solution2 Re-reconstitute fresh peptide. Storage->Solution2 No Receptor Receptor Expressed? Viable->Receptor Yes Solution3 Check cell viability (e.g., Trypan Blue). Viable->Solution3 No Receptor->Check_Assay Yes Solution4 Verify receptor expression (e.g., Western Blot, qPCR). Receptor->Solution4 No Protocol Followed Protocol? Reagents->Protocol No Solution5 Use fresh assay reagents. Reagents->Solution5 Yes Solution6 Review protocol and repeat experiment carefully. Protocol->Solution6 No

Troubleshooting flowchart for PHM-27 bioassays.

References

Technical Support Center: PHM-27 (human) Solubility and Reconstitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of PHM-27 (human) peptide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized PHM-27 (human)?

A1: The choice of solvent for PHM-27 (human) depends on the required concentration and the downstream application. For a stock solution of up to 1 mg/ml, 5% acetonitrile in water is a recommended starting point[1]. For higher concentrations or if solubility issues arise, Dimethyl Sulfoxide (DMSO) is an effective alternative[2]. Some suppliers also suggest a solution of 60% acetonitrile in water containing 0.1% Trifluoroacetic Acid (TFA)[3].

Q2: Is PHM-27 (human) soluble in water?

A2: PHM-27 (human) is generally considered to be insoluble in pure water[3]. It is a hydrophobic peptide, and direct reconstitution in aqueous buffers may result in incomplete dissolution or precipitation.

Q3: My PHM-27 (human) peptide is not dissolving completely. What should I do?

A3: If you encounter solubility issues, several troubleshooting steps can be taken. First, ensure you are using a recommended organic solvent like DMSO or a solution with a higher percentage of acetonitrile. Gentle warming of the solution to 37°C or brief sonication in an ultrasonic bath can also aid in dissolution[4]. It is crucial to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact solubility[2].

Q4: How should I store the reconstituted PHM-27 (human) stock solution?

A4: Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage, the solution can be kept at +4°C for up to 5 days[3]. For long-term storage, it is best to store the aliquots at -20°C or -80°C[2][3]. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months[2].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve Incorrect solvent used.Use a recommended organic solvent such as DMSO or an acetonitrile/water mixture. Avoid using only water.
Insufficient mixing.Vortex the vial gently. For persistent issues, brief sonication or gentle warming (37°C) may be applied[4].
Solution is cloudy or has particulates Incomplete dissolution.Follow the steps for "Peptide will not dissolve". If the issue persists, consider trying a different recommended solvent.
Peptide has precipitated out of solution.This can occur if the stock solution is diluted too quickly into an aqueous buffer. Try diluting the stock solution slowly while vortexing the buffer.
Inconsistent experimental results Improper storage of stock solution.Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles[2][3].
Peptide degradation.Ensure the lyophilized peptide was stored correctly at -20°C in a desiccated environment[1]. Avoid prolonged exposure to room temperature.

Solvent Solubility Data for PHM-27 (human)

The following table summarizes the solubility of PHM-27 (human) in various solvents as reported by different suppliers.

SolventConcentrationSource
5% Acetonitrile / Waterup to 1 mg/mlR&D Systems[1]
DMSOup to 100 mg/mLMedChemExpress[2]
60% Acetonitrile in water with 0.1% TFARecommended for initial dissolutionPhoenix Pharmaceuticals, Inc.[3]
WaterInsolublePhoenix Pharmaceuticals, Inc.[3]

Experimental Protocol: Reconstitution of PHM-27 (human)

This protocol provides a general procedure for reconstituting lyophilized PHM-27 (human) to create a stock solution.

Materials:

  • Lyophilized PHM-27 (human) peptide

  • Recommended solvent (e.g., DMSO, or 5% acetonitrile in sterile water)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

  • Dissolution: Gently vortex or pipette the solution up and down to mix. If the peptide does not dissolve completely, refer to the troubleshooting guide for further steps such as gentle warming or sonication.

  • Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding tubes. Store the aliquots at -20°C or -80°C for long-term use.

Decision Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting the appropriate solvent for PHM-27 (human).

G Solvent Selection for PHM-27 (human) start Start: Lyophilized PHM-27 Peptide concentration Desired Stock Concentration? start->concentration low_conc ≤ 1 mg/mL concentration->low_conc Low high_conc > 1 mg/mL concentration->high_conc High solvent1 Use 5% Acetonitrile in Water low_conc->solvent1 solvent2 Use DMSO high_conc->solvent2 dissolved Peptide Dissolved? solvent1->dissolved solvent2->dissolved yes Yes dissolved->yes no No dissolved->no end Proceed with Experiment yes->end troubleshoot Troubleshoot: - Gentle Warming (37°C) - Sonication no->troubleshoot troubleshoot->dissolved

Caption: Decision tree for choosing a solvent for PHM-27.

References

Validation & Comparative

A Comparative Analysis of Human PHM-27 and Porcine PHI-27

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the sequence homology, biological activity, and receptor interactions of two closely related peptides: human Peptide Histidine Methionine (PHM-27) and porcine Peptide Histidine Isoleucine (PHI-27).

This guide provides a comprehensive comparison of human PHM-27 and porcine PHI-27, two peptides belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of hormones. While sharing a high degree of sequence homology and overlapping biological activities, subtle differences in their primary structure lead to distinct pharmacological profiles. This document outlines their amino acid sequences, highlights key differences, and presents available data on their biological functions and receptor interactions to aid researchers in their investigations and drug development efforts.

Sequence Homology: A Tale of Two Amino Acids

Human PHM-27 and porcine PHI-27 are both 27 amino acid long peptides. Their sequences are remarkably similar, with only two residues differing at positions 12 and 27.[1][2] In human PHM-27, position 12 is occupied by Lysine (K) and position 27 by a C-terminally amidated Methionine (M-NH2).[3] In contrast, porcine PHI-27 contains Arginine (R) at position 12 and a C-terminally amidated Isoleucine (I-NH2) at position 27.[4][5][6]

This high degree of similarity is visually represented in the sequence alignment diagram below.

cluster_human Human PHM-27 cluster_porcine Porcine PHI-27 H1 H H1p H A2 A A2p A D3 D D3p D G4 G G4p G V5 V V5p V F6 F F6p F T7 T T7p T S8 S S8p S D9 D D9p D F10 F F10p F S11 S S11p S K12 K R12p R K12->R12p L13 L L13p L L14 L L14p L G15 G G15p G Q16 Q Q16p Q L17 L L17p L S18 S S18p S A19 A A19p A K20 K K20p K K21 K K21p K Y22 Y Y22p Y L23 L L23p L E24 E E24p E S25 S S25p S L26 L L26p L M27 M-NH2 I27p I-NH2 M27->I27p

Caption: Sequence alignment of human PHM-27 and porcine PHI-27.

Amino Acid Sequence Comparison
PositionHuman PHM-27Porcine PHI-27
1HisHis
2AlaAla
3AspAsp
4GlyGly
5ValVal
6PhePhe
7ThrThr
8SerSer
9AspAsp
10PhePhe
11SerSer
12 Lys Arg
13LeuLeu
14LeuLeu
15GlyGly
16GlnGln
17LeuLeu
18SerSer
19AlaAla
20LysLys
21LysLys
22TyrTyr
23LeuLeu
24GluGlu
25SerSer
26LeuLeu
27 Met-NH2 Ile-NH2

Biological Activity and Receptor Interactions

Both PHM-27 and PHI-27 exhibit a wide range of biological activities, many of which overlap with those of VIP. These include relaxation of smooth muscle, stimulation of intestinal secretion, and effects on hormone release.[2] Their actions are mediated through interaction with G protein-coupled receptors, primarily the VIP receptors VPAC1 and VPAC2.

Interestingly, human PHM-27 has also been identified as a potent agonist for the human calcitonin receptor, with an EC50 of 11 nM. This suggests a broader range of physiological roles for the human peptide compared to its porcine counterpart. Furthermore, transgenic mice expressing the human VIP/PHM-27 gene in pancreatic β-islets have shown enhanced glucose-induced insulin secretion, highlighting its potential role in glucose homeostasis.

Porcine PHI-27 has been shown to stimulate prolactin release from cultured rat pituitary cells, although it is less potent than VIP in this regard.[7] It also inhibits the binding of VIP to its receptors and stimulates cyclic AMP production, confirming its interaction with the same signaling pathways.[2]

The functional consequences of the amino acid substitutions at positions 12 and 27 are still under investigation. However, these changes could potentially influence receptor binding affinity, selectivity, and the overall pharmacokinetic profile of the peptides.

Experimental Protocols

The discovery and characterization of these peptides have involved a variety of experimental techniques. Below are generalized methodologies for key experiments.

Peptide Isolation and Sequencing
  • Tissue Extraction: Peptides are extracted from relevant tissues (e.g., porcine intestine for PHI-27) using methods that preserve their integrity, often involving acidic conditions to inhibit proteolysis.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatography to purify the peptide of interest. Techniques such as gel filtration, ion exchange, and reverse-phase high-performance liquid chromatography (HPLC) are commonly employed.

  • Amino Acid Analysis: The amino acid composition of the purified peptide is determined by hydrolysis followed by analysis on an amino acid analyzer.

  • Sequencing: The primary sequence of the peptide is determined using Edman degradation or mass spectrometry-based techniques.

Receptor Binding Assays
  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., VPAC1 or VPAC2) are prepared.

  • Radioligand Binding: A radiolabeled ligand (e.g., [125I]-VIP) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor peptide (PHM-27 or PHI-27).

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine the binding affinity.

Second Messenger Assays (cAMP)
  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Peptide Stimulation: The cells are incubated with varying concentrations of the peptide (PHM-27 or PHI-27).

  • cAMP Measurement: Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

  • Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is determined to assess the peptide's potency in stimulating a cellular response.

The workflow for a typical receptor binding and signaling experiment is depicted below.

cluster_workflow Receptor Binding & Signaling Workflow start Start: Cell Culture with Receptor Expression membrane_prep Membrane Preparation start->membrane_prep For Binding cAMP_assay cAMP Assay start->cAMP_assay For Signaling binding_assay Radioligand Binding Assay membrane_prep->binding_assay data_analysis Data Analysis: IC50 & EC50 Determination binding_assay->data_analysis cAMP_assay->data_analysis end End: Comparative Potency & Affinity data_analysis->end

Caption: Experimental workflow for receptor binding and signaling assays.

Genetic Origin

Both human PHM-27 and VIP are encoded by the same precursor gene.[8][9] The coding sequences for these two peptides are located on two adjacent exons, suggesting a gene duplication event during evolution.[8][9] This co-synthesis implies a coordinated physiological role for these two related peptides.

Conclusion

Human PHM-27 and porcine PHI-27 are highly homologous peptides with subtle but potentially significant differences in their amino acid sequences. These variations may account for nuanced differences in their biological activities and receptor interaction profiles. For researchers and drug development professionals, understanding these distinctions is crucial for designing experiments, interpreting data, and developing novel therapeutics that target the VIP receptor system. Further comparative studies are warranted to fully elucidate the functional consequences of the amino acid substitutions between these two peptides.

References

A Comparative Guide to Calcitonin Receptor Binding: PHM-27 (human) in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of human PHM-27 to the human calcitonin receptor (hCTR) alongside other key endogenous and therapeutic peptides. The information is supported by experimental data and detailed protocols to assist in research and drug development endeavors.

Executive Summary

Peptide PHM-27, a member of the vasoactive intestinal peptide (VIP) family, has been identified as a potent agonist for the human calcitonin receptor (hCTR).[1][2] Functional studies reveal that PHM-27 activates the hCTR with a potency comparable to that of human calcitonin, demonstrating an EC50 of 11 nM.[1][2] This guide delves into the comparative binding affinities of PHM-27 and other relevant peptides to the hCTR, outlines the experimental procedures for determining these affinities, and illustrates the associated signaling pathways.

Comparative Binding Affinity

The following table summarizes the binding affinities of PHM-27 and other calcitonin-related peptides to the human calcitonin receptor. It is important to note that the data is compiled from various studies, and experimental conditions may differ.

PeptideReceptorBinding Affinity (Ki)Potency (EC50)
PHM-27 (human) Human Calcitonin ReceptorData not available11 nM [1][2]
Human CalcitoninHuman Calcitonin Receptor~1-10 nM (IC50)Similar to PHM-27[1]
Salmon CalcitoninHuman Calcitonin Receptor~0.1-1 nM (IC50)More potent than human calcitonin
Amylin (human)Human Calcitonin ReceptorLow affinityWeak agonist[3]
CGRP (human α)Human Calcitonin ReceptorVery low affinityIneffective at 1 µM[3]

Note: Ki (inhibition constant) is a measure of binding affinity, where a lower value indicates a higher affinity. IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. While both relate to the interaction of a ligand with a receptor, Ki is a more direct measure of affinity.

Experimental Protocols

Competitive Radioligand Binding Assay for the Human Calcitonin Receptor

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., PHM-27) to the human calcitonin receptor.

1. Membrane Preparation:

  • Human cells expressing the calcitonin receptor (e.g., T47D breast cancer cells or HEK293 cells transfected with the hCTR) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a radiolabeled ligand that binds to the calcitonin receptor with high affinity (e.g., [¹²⁵I]-salmon calcitonin).

    • Increasing concentrations of the unlabeled competitor ligand (e.g., PHM-27, human calcitonin, etc.).

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 1 µM salmon calcitonin).

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value of the competitor.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Calcitonin Receptor Signaling

The human calcitonin receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways upon agonist binding:

  • Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating many of the physiological effects of calcitonin.

  • Gq Pathway: The receptor can also couple to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Calcitonin_Receptor_Signaling Ligand PHM-27 / Calcitonin CTR Calcitonin Receptor (hCTR) Ligand->CTR Binds to Gs Gs CTR->Gs Activates Gq Gq CTR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Ca2->Response PKC->Response

Caption: Calcitonin receptor signaling pathways.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Experimental_Workflow A Membrane Preparation (hCTR-expressing cells) B Incubation (Membranes + Radioligand + Competitor) A->B C Filtration (Separate bound from free radioligand) B->C D Quantification (Measure radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow of a competitive binding assay.

References

Comparison Guide: Bioactivity Validation of a New Batch of PHM-27 (Human)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the bioactivity of a new batch of the human peptide hormone PHM-27. It is intended for researchers, scientists, and professionals in drug development who require robust methods for quality control and lot-to-lot consistency verification. The guide outlines a comparative analysis against a qualified reference standard using a cell-based functional assay.

Comparative Bioactivity Data

The primary method for validating a new batch of PHM-27 is to compare its potency in a functional assay to a previously validated reference standard. The key metric for comparison is the half-maximal effective concentration (EC₅₀), which represents the concentration of the peptide that elicits 50% of the maximum biological response.

The new batch should exhibit an EC₅₀ value that falls within an acceptable range of the reference standard (e.g., ± 2-fold).

Table 1: Comparative Potency of PHM-27 Batches in a cAMP Assay

Peptide BatchLot NumberEC₅₀ (nM)95% Confidence Interval (nM)Hill Slope
Reference Standard REF-00110.89.5 - 12.21.10.995
New Batch LOT-00211.510.1 - 13.01.00.992

Note: The data presented above is for illustrative purposes only.

PHM-27 Signaling Pathway

PHM-27 is a potent agonist for the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates the Gαs subunit, which in turn stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[1][3] This increase in intracellular cAMP is a direct measure of the peptide's bioactivity.

PHM-27 Signaling Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra receptor hCTR G-Protein Coupled Receptor g_protein Gαs receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion phm27 PHM-27 phm27->receptor:port atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Downstream Cellular Response pka->response

Caption: Agonist binding of PHM-27 to hCTR activates the Gαs-cAMP signaling cascade.

Experimental Protocol: cAMP HTRF Assay

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay to quantify cAMP levels in cells stimulated with PHM-27.

A. Materials and Reagents

  • HEK293 cells stably expressing the human calcitonin receptor (hCTR).

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • PHM-27 Reference Standard (e.g., Lot REF-001).

  • PHM-27 New Batch (e.g., Lot LOT-002).

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • 384-well white, low-volume assay plates.

  • cAMP HTRF Assay Kit (e.g., Cisbio cAMP dynamic 2).

  • HTRF-compatible plate reader.

B. Experimental Procedure

  • Cell Preparation:

    • Culture hCTR-HEK293 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Wash cells with PBS and resuspend in Assay Buffer to a final concentration of 0.5 x 10⁶ cells/mL.

  • Peptide Preparation (Dose-Response):

    • Reconstitute the reference and new batch of PHM-27 in Assay Buffer to create 1 mM stock solutions.

    • Perform a serial dilution series (e.g., 11 points, 1:10 dilution) in Assay Buffer to create working solutions for the dose-response curve (e.g., from 1 µM to 1 pM).

  • Assay Plate Setup:

    • Add 5 µL of cell suspension to each well of the 384-well plate (2,500 cells/well).

    • Add 5 µL of the corresponding PHM-27 dilution (or Assay Buffer for the negative control) to the wells.

  • Stimulation:

    • Incubate the plate at room temperature for 30 minutes to allow for cAMP production.

  • cAMP Detection:

    • Following the manufacturer's instructions, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate).

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP Cryptate solution to each well.

  • Incubation and Reading:

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log of the PHM-27 concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀, Hill slope, and maximum response for each batch.

Bioactivity Validation Workflow

The overall process for validating a new batch of PHM-27 follows a structured workflow from peptide preparation to final data analysis and comparison.

Validation Workflow start Start: Receive New PHM-27 Batch reconstitute Reconstitute Peptides (New Batch & Ref. Standard) start->reconstitute cell_culture Prepare hCTR-Expressing Cell Suspension start->cell_culture plate_peptides Prepare Serial Dilutions & Plate Peptides reconstitute->plate_peptides plate_cells Add Cells to Plate & Stimulate cell_culture->plate_cells plate_peptides->plate_cells run_assay Perform cAMP HTRF Assay plate_cells->run_assay read_plate Read Plate on HTRF Reader run_assay->read_plate analyze Analyze Data: Generate Dose-Response Curves Calculate EC₅₀ read_plate->analyze compare Compare EC₅₀: New Batch vs. Ref. Standard analyze->compare pass Result: Batch PASSES (Bioactivity Validated) compare->pass EC₅₀ within specification fail Result: Batch FAILS (Investigate & Retest) compare->fail EC₅₀ out of specification end End pass->end fail->end

Caption: Step-by-step workflow for the bioactivity validation of a new PHM-27 batch.

Alternative Peptides for Comparison

While the primary comparison should be against a reference standard of PHM-27, other peptides can be included as controls or for broader characterization:

  • Human Calcitonin: As PHM-27 is a potent agonist at the hCTR, human calcitonin can be used as a positive control to confirm assay performance.

  • Vasoactive Intestinal Peptide (VIP): PHM-27 is an endogenous product of the human prepro-VIP gene.[2][4] Comparing its activity to VIP on different receptor systems can provide additional specificity information.

  • Inactive Peptide Control: A scrambled peptide or a known inactive ligand for the hCTR should be used as a negative control to ensure the observed response is specific.

References

A Comparative Guide to Antibody Cross-Reactivity: PHM-27 and VIP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of antibodies against Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP). Understanding the potential for cross-reactivity between antibodies targeting these closely related peptides is critical for the accuracy and reliability of immunoassays, the development of specific therapeutic agents, and the interpretation of physiological studies. This document summarizes the structural similarities, available experimental data on antibody specificity, and detailed protocols for assessing cross-reactivity.

Structural and Functional Relationship

PHM-27 and VIP are neuropeptides that share a close structural and functional relationship. In humans, both peptides are encoded by the same prepro-VIP gene and are generated through post-translational processing.[1][2] This shared origin results in a high degree of sequence homology, which is a primary factor for potential antibody cross-reactivity.

A sequence alignment of human PHM-27 and VIP reveals a significant degree of similarity.

Amino Acid Sequence Alignment:

PeptideSequenceLength
PHM-27HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH227
VIPHSDAVFTDNYTRLRKQMAVKKYLNSILN-NH228

Note: The provided sequences are representative; slight variations may exist. The terminal "-NH2" indicates amidation.

The high degree of sequence identity between PHM-27 and VIP strongly suggests that antibodies raised against one peptide have the potential to cross-react with the other, particularly if the immunogen used for antibody production encompasses a region of high homology.

Comparative Analysis of Antibody Specificity

While the high sequence homology predicts a likelihood of cross-reactivity, experimental data is essential for confirmation. The available data on the specificity of antibodies for PHM-27 and VIP is summarized below. It is important to note that specific, quantitative comparative studies on antibody cross-reactivity are limited in the public domain. Much of the available information comes from qualitative assessments by manufacturers and studies focused on receptor binding rather than direct antibody-antigen interactions.

ParameterAnti-PHM-27 AntibodiesAnti-VIP Antibodies
Specificity Claim Often marketed as specific for PHM-27, but cross-reactivity with VIP should be experimentally verified.Some commercial antibodies are claimed to have no cross-reactivity with other proteins. For instance, one manufacturer states that pre-adsorption with peptide histidine isoleucine 27 (the porcine equivalent of PHM-27) did not reduce immunostaining with their anti-VIP antibody, suggesting a lack of cross-reactivity for that specific product.[3]
Experimental Evidence Limited direct public data on cross-reactivity with VIP. Researchers should perform their own validation.A study by Vrontakis et al. (1987) using radioimmunoassays and in vitro autoradiography demonstrated specific binding sites for VIP and PHM in human eccrine sweat glands. The binding of radiolabeled VIP was not displaced by an excess of unlabeled PHM, and vice-versa, indicating that at the receptor level, there is high specificity.[4] This suggests that highly specific antibodies could be generated.
Considerations Due to the high homology, polyclonal antibodies are more likely to cross-react than monoclonal antibodies, as they recognize multiple epitopes.The choice of immunogen is critical. Antibodies generated against the full-length peptide are more likely to cross-react. Antibodies targeting the unique C-terminal region of VIP may offer higher specificity.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of an antibody, rigorous experimental validation is necessary. The following are detailed methodologies for key experiments.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

This is a quantitative method to determine the degree of cross-reactivity.

Objective: To measure the ability of a related peptide (e.g., VIP) to compete with the target peptide (e.g., PHM-27) for binding to a specific antibody.

Materials:

  • Microtiter plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Target peptide (e.g., PHM-27)

  • Competing peptides (e.g., VIP and a negative control peptide)

  • Primary antibody to be tested

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target peptide (e.g., 1-10 µg/mL of PHM-27 in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions of the competing peptides (VIP and the negative control).

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the competing peptides for 1-2 hours at room temperature.

    • Add the antibody-peptide mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody at an appropriate dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the substrate and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the absorbance against the concentration of the competing peptide.

  • Calculate the IC50 value, which is the concentration of the competing peptide that causes a 50% reduction in the signal.

  • The percentage of cross-reactivity can be calculated using the formula: (IC50 of target peptide / IC50 of competing peptide) x 100%

Western Blotting

This method provides a qualitative or semi-quantitative assessment of cross-reactivity.

Objective: To visualize the binding of an antibody to both the target and related peptides after separation by size.

Materials:

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Purified PHM-27 and VIP peptides

  • Primary antibody to be tested

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of purified PHM-27 and VIP.

  • SDS-PAGE: Separate the peptides on an SDS-PAGE gel.

  • Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an appropriate dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

Data Analysis:

  • Compare the intensity of the bands for PHM-27 and VIP. A band of similar intensity for both peptides at the same antibody concentration would indicate significant cross-reactivity.

Signaling Pathways and Experimental Workflow Diagrams

To further aid in understanding the context of these peptides and the experimental design for cross-reactivity testing, the following diagrams are provided.

G cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Intracellular Signaling PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 Binds VPAC2 VPAC2 PHM27->VPAC2 Binds VIP VIP VIP->VPAC1 Binds VIP->VPAC2 Binds G_protein G Protein (Gs) VPAC1->G_protein Activates VPAC2->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway for PHM-27 and VIP.

G cluster_workflow Cross-Reactivity Testing Workflow start Start: Select Antibody and Peptides (PHM-27, VIP) elisa Competitive ELISA start->elisa western Western Blot start->western data_analysis Data Analysis (IC50, % Cross-reactivity, Band Intensity) elisa->data_analysis western->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: Experimental workflow for antibody cross-reactivity assessment.

References

Unveiling Receptor Interactions: A Comparative Guide to PHM-27 and Calcitonin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of ligand-receptor interactions is paramount. This guide provides an objective comparison of the binding characteristics of Peptide Histidine Methionine-27 (PHM-27) and Calcitonin to the Calcitonin Receptor (CTR), supported by experimental data and detailed protocols.

A key finding in the study of peptide hormones has been the identification of PHM-27, a 27-amino acid peptide, as a potent agonist for the human calcitonin receptor (hCTR).[1] Experimental evidence demonstrates that PHM-27 competitively inhibits the binding of radiolabeled calcitonin to the hCTR, highlighting its significant affinity for this receptor.[1] This guide delves into the comparative binding affinities of PHM-27 and calcitonin, outlines the methodologies used to determine these interactions, and illustrates the associated signaling pathways.

Quantitative Comparison of Binding Affinities

Competitive binding assays are instrumental in determining the affinity of a ligand for a receptor. In these assays, an unlabeled ligand (the competitor) competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. A lower IC50 value indicates a higher binding affinity. The equilibrium dissociation constant (Ki) can be calculated from the IC50 and represents the affinity of the competitor ligand for the receptor.

The following table summarizes the available quantitative data for the binding of PHM-27 and different forms of calcitonin to the calcitonin receptor.

CompoundReceptorRadioligandAssay TypeParameterValue
PHM-27Human Calcitonin Receptor (hCTR)[¹²⁵I]CalcitoninFunctional Assay (cAMP)EC5011 nM
Salmon CalcitoninHuman Calcitonin Receptor[¹²⁵I]Calcitonin (salmon)Competitive BindingIC500.5 nM
Human CalcitoninHuman Calcitonin Receptor[¹²⁵I]Calcitonin (salmon)Competitive BindingIC50>21 nM

Note: The EC50 value for PHM-27 reflects its potency in a functional assay (cyclic AMP production), which is a consequence of binding. The IC50 values for calcitonin are from direct competitive binding assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for competitive binding and cAMP assays.

Radioligand Competitive Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of unlabeled ligands by their ability to compete with a radiolabeled ligand for receptor binding.[2][3][4]

1. Membrane Preparation:

  • Culture cells expressing the human calcitonin receptor (e.g., T-47D breast cancer cells)[5].

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well plate, add the prepared cell membranes.

  • Add a fixed concentration of the radioligand, [¹²⁵I]Calcitonin (e.g., 50 pM)[5].

  • Add varying concentrations of the unlabeled competitor ligand (e.g., PHM-27, human calcitonin, or salmon calcitonin).

  • To determine non-specific binding, include wells with a high concentration of an unlabeled ligand (e.g., 0.5 µM salmon calcitonin)[5].

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium[5].

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression to fit a sigmoidal curve to the data and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay Protocol

This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cAMP, to determine the potency of an agonist.[2][6]

1. Cell Culture and Plating:

  • Culture cells expressing the human calcitonin receptor.

  • Seed the cells into a 96-well plate and allow them to adhere overnight.

2. Agonist Stimulation:

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the agonist (e.g., PHM-27 or calcitonin).

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a LANCE cAMP kit or an enzyme-linked immunoassay (ELISA)[2][6].

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the agonist concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Visualizing Molecular Interactions and Pathways

Diagrams are essential for conceptualizing complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and the signaling pathways involved.

Competitive Binding Assay Workflow

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubate to Reach Equilibrium Receptor->Incubation Radioligand Radioligand ([¹²⁵I]Calcitonin) Radioligand->Incubation Competitor Unlabeled Competitor (PHM-27 or Calcitonin) Competitor->Incubation Filtration Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Calculate IC50/Ki Values Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Calcitonin Receptor Signaling Pathways

The calcitonin receptor is a G protein-coupled receptor (GPCR) that can activate multiple signaling cascades upon ligand binding. The primary pathway involves the activation of Gs, leading to the production of cAMP. There is also evidence for coupling to Gq, which activates the phospholipase C pathway.

CTR_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway Ligand PHM-27 or Calcitonin CTR Calcitonin Receptor (CTR) Ligand->CTR binds Gs Gs protein CTR->Gs activates Gq Gq protein CTR->Gq activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse1 Cellular Response (e.g., Gene Expression) PKA->CellularResponse1 PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Ca2->PKC activates CellularResponse2 Cellular Response (e.g., Enzyme Activation) PKC->CellularResponse2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.